molecular formula C7H3FN4 B2518688 2-Azido-3-fluorobenzonitrile CAS No. 2551119-70-9

2-Azido-3-fluorobenzonitrile

Cat. No.: B2518688
CAS No.: 2551119-70-9
M. Wt: 162.127
InChI Key: SLFDBOIZRSXXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3FN4 and its molecular weight is 162.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDBOIZRSXXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=[N+]=[N-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Azido-3-fluorobenzonitrile , a high-value fluorinated building block used in the synthesis of nitrogen heterocycles for pharmaceutical development.

Identity, Synthesis, and Safe Handling of a High-Energy Intermediate

Executive Summary

This compound (CAS 2551119-70-9 ) is a specialized aryl azide intermediate. It combines three distinct functionalities—an electrophilic nitrile, a high-energy azide, and a metabolically stable fluorine atom—on a single benzene scaffold. This unique substitution pattern makes it a critical precursor for synthesizing 4-fluoro-1H-indazoles , tetrazolo[1,5-a]quinazolines , and 1,2,3-triazole bioisosteres via "Click" chemistry. Due to its low Carbon-to-Nitrogen (C/N) ratio, this compound is classified as a high-energy material requiring strict safety protocols.

Physicochemical Profile

The compound is characterized by the presence of an azido group (


) ortho to a nitrile (

) and meta to a fluorine atom. This arrangement dictates its reactivity, particularly its propensity for intramolecular cyclization.
PropertyDataNote
Chemical Name This compoundIUPAC
CAS Number 2551119-70-9 Validated Registry
Molecular Formula

High Nitrogen Content
Molecular Weight 162.12 g/mol
Structure (SMILES) N#Cc1c(N=[N+]=[N-])c(F)ccc1
Appearance Pale yellow to tan solidLight sensitive
Precursor CAS 115661-37-5 (2-Amino-3-fluorobenzonitrile)
C/N Ratio 1.75High Explosion Risk (See Section 4)
Synthesis & Manufacturing

The most reliable synthesis of this compound utilizes a Sandmeyer-type diazotization starting from the commercially available aniline precursor. This route avoids the use of unstable organometallic intermediates but requires strict temperature control to prevent the decomposition of the diazonium species.

Protocol: Diazotization-Azidation Sequence

Starting Material: 2-Amino-3-fluorobenzonitrile (CAS 115661-37-5).[1][2]

  • Solubilization: Dissolve 2-amino-3-fluorobenzonitrile (1.0 equiv) in a mixture of

    
     and concentrated 
    
    
    
    (or
    
    
    ) at
    
    
    .
  • Diazotization: Dropwise addition of

    
     (1.1 equiv) in water, maintaining internal temperature 
    
    
    
    . Stir for 30 minutes to form the diazonium salt.
  • Azidation: Careful addition of sodium azide (

    
    , 1.2 equiv) solution. Caution: Rapid nitrogen evolution occurs.[3]
    
  • Workup: Extract with diethyl ether or ethyl acetate. Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Do not distill.

Workflow Diagram

The following Graphviz diagram illustrates the critical process flow and decision gates for this synthesis.

SynthesisWorkflow Start Start: 2-Amino-3-fluorobenzonitrile (CAS 115661-37-5) Acid Acidification (HCl/H2O, 0°C) Start->Acid Diazo Diazotization (NaNO2, <5°C) Acid->Diazo Check Starch-Iodide Test (Confirm Excess HNO2) Diazo->Check AzideAdd Azidation (NaN3, Slow Addition) Check->AzideAdd Positive GasEvo CRITICAL: N2 Gas Evolution (Ventilation Required) AzideAdd->GasEvo Extract Extraction & Drying (EtOAc / MgSO4) AzideAdd->Extract Product Final Product: This compound Extract->Product

Figure 1: Step-by-step synthesis workflow emphasizing the critical safety control points during the exothermic azidation step.

Safety & Handling: The "Self-Validating" Protocol

Working with organic azides requires a self-validating safety assessment based on the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six .

4.1 Stability Assessment
  • C/N Ratio Calculation:

    
    
    
    • For this compound (

      
      ): 
      
      
      
      .
  • The Rule: A C/N ratio

    
     indicates a high-energy, potentially explosive compound.
    
  • Implication: This compound cannot be stored in large quantities (>5g) or heated without solvent. It must be treated as a transient intermediate or stored in solution whenever possible.

4.2 Mandatory Safety Controls
  • Blast Shielding: All reactions involving >500 mg must be performed behind a polycarbonate blast shield.

  • No Metal Spatulas: Use Teflon or plastic tools to avoid friction-induced detonation.

  • Light Protection: Store in amber vials; aryl azides are photo-labile and will decompose to nitrenes.

  • Waste Disposal: Quench azide waste with 10% ceric ammonium nitrate or specific destruction protocols before disposal. Do not pour down drains (risk of forming explosive metal azides).

Reactivity & Synthetic Utility

This compound is a versatile "switchable" scaffold. Depending on the conditions, it can access three distinct chemical spaces:

  • Click Chemistry (CuAAC): Reaction with terminal alkynes yields 1,4-disubstituted 1,2,3-triazoles . The fluorine atom remains available for subsequent

    
     or coupling reactions.
    
  • Thermolysis (Nitrene Formation): Upon heating, the azide loses

    
     to form a singlet nitrene. This highly reactive species can insert into adjacent bonds or cyclize.
    
  • Staudinger Ligation: Reaction with phosphines (e.g.,

    
    ) yields iminophosphoranes (aza-ylides), which can be hydrolyzed to primary amines or reacted with aldehydes (aza-Wittig).
    
Reaction Pathways

The diagram below maps the divergent synthetic pathways available from this core scaffold.

ReactionPathways Core This compound (Core Scaffold) Cond1 R-C≡CH Cu(I) Catalyst Core->Cond1 Cond2 Heat (Δ) or hν (-N2) Core->Cond2 Cond3 PPh3 (Staudinger) Core->Cond3 Prod1 1,2,3-Triazole (Bioisostere) Cond1->Prod1 Prod2 Nitrene Intermediate (Insertion/Cyclization) Cond2->Prod2 Prod3 Iminophosphorane (Aza-Wittig Precursor) Cond3->Prod3

Figure 2: Divergent synthetic utility of the this compound scaffold in medicinal chemistry.

References
  • University of Pittsburgh. (2013). Safe Handling of Azides (Guideline 04-028). Department of Environmental Health & Safety. Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Fundamental Review of Azide Chemistry).

Sources

A Technical Guide to the Synthesis of 2-Azido-3-fluorobenzonitrile: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Azido-3-fluorobenzonitrile is a valuable and versatile building block in contemporary chemical research, particularly within drug development and materials science. Its unique combination of a reactive azide group, an electron-withdrawing nitrile, and a fluorine substituent makes it an ideal precursor for constructing complex molecular architectures, including triazoles via click chemistry and other nitrogen-containing heterocycles. This guide provides an in-depth examination of the primary and most reliable synthetic route to this compound, focusing on the selection of starting materials, mechanistic principles, a detailed experimental protocol, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reproducible method for the preparation of this compound.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine and azide functionalities into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Simultaneously, the azide group serves as a highly versatile chemical handle, most notably for its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient and specific conjugation of molecular fragments.

This compound embodies these principles, offering a trifunctional platform for synthetic diversification. The amino and cyano groups present in its precursor, 2-Amino-3-fluorobenzonitrile, are readily derivatized functional groups, enabling transformations into amides, carboxylic acids, and diazo compounds under straightforward reaction conditions.[1] This makes the target molecule a sought-after intermediate for creating libraries of novel compounds for biological screening and for the development of advanced materials.

The Principal Synthetic Pathway: From Amine to Azide

The most established and field-proven method for synthesizing this compound begins with the commercially available starting material, 2-Amino-3-fluorobenzonitrile .[1][2] The transformation is achieved through a classic two-step, one-pot sequence known as the Sandmeyer reaction.[3][4] This process involves:

  • Diazotization: The conversion of the primary aromatic amine to an aryl diazonium salt.

  • Azidation: The subsequent displacement of the diazonium group with an azide nucleophile.

Rationale for Starting Material Selection

2-Amino-3-fluorobenzonitrile is the ideal precursor for several compelling reasons:

  • Commercial Availability: It is readily available from numerous chemical suppliers, ensuring a consistent and reliable source for research and development.[2][5]

  • Reaction Efficiency: The primary aromatic amine functionality is highly susceptible to efficient diazotization under well-established and mild conditions.

  • Directness of the Route: This starting material allows for a direct and high-yielding conversion to the desired product without the need for complex protecting group strategies or multi-step synthetic sequences.

Mechanistic Overview

The synthesis hinges on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.[4][6][7]

Step 1: Formation of the Diazonium Salt The process, known as diazotization, begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6] The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6] The lone pair of the primary amine on 2-Amino-3-fluorobenzonitrile attacks the nitrosonium ion, initiating a cascade of proton transfers and dehydration steps that ultimately yield the aryl diazonium salt.[6][] This entire process is conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Nucleophilic Displacement with Azide Once formed, the diazonium group (-N₂⁺) becomes an exceptionally good leaving group (dinitrogen gas, N₂). The subsequent addition of an azide source, typically sodium azide (NaN₃), provides the azide nucleophile (N₃⁻). This nucleophile displaces the dinitrogen gas from the aromatic ring to furnish the final product, this compound.

dot graph "Synthetic_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, fontname="Arial", fontsize=12, label="Figure 1. Synthetic Workflow for this compound", labelloc=b, labeljust=c, width=8.0]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="2-Amino-3-fluorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="NaNO₂, aq. HCl\n(0-5 °C)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Aryl Diazonium Salt\n(in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="NaN₃, H₂O", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Intermediate [label=" Diazotization "]; Intermediate -> Reagent2 [arrowhead=none]; Reagent2 -> Product [label=" Azidation "]; } } Caption: Figure 1. Synthetic Workflow for this compound.

Experimental Protocol and Data

This protocol is a representative procedure adapted from established methodologies for the Sandmeyer azidation of aromatic amines.

Reagents and Materials
CompoundFormulaMW ( g/mol )Molar Eq.Amount
2-Amino-3-fluorobenzonitrileC₇H₅FN₂136.131.05.00 g
Concentrated HClHCl36.46~4.0~15 mL
Sodium NitriteNaNO₂69.001.052.62 g
Sodium AzideNaN₃65.011.102.58 g
Water (Deionized)H₂O18.02-As needed
Diethyl Ether (or EtOAc)(C₂H₅)₂O74.12-As needed
Sodium Bicarbonate (Sat. Soln)NaHCO₃84.01-As needed
Brine (Sat. Soln)NaCl58.44-As needed
Anhydrous MgSO₄ (or Na₂SO₄)MgSO₄120.37-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-3-fluorobenzonitrile (5.00 g, 36.7 mmol) and 50 mL of deionized water.

  • Acidification: Cool the resulting slurry to 0 °C in an ice-water bath. Slowly add concentrated hydrochloric acid (~15 mL) while maintaining the internal temperature below 5 °C. Stir until a clear solution of the amine salt is formed.

  • Diazotization: Dissolve sodium nitrite (2.62 g, 38.0 mmol) in 15 mL of cold deionized water. Add this solution dropwise to the stirred amine salt solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains strictly between 0 and 5 °C.[9]

  • Confirmation of Diazotization (Optional): After the addition is complete, stir the reaction for an additional 15 minutes. The reaction's completion can be checked by placing a drop of the reaction mixture onto starch-iodide paper, which should turn blue/black, indicating a slight excess of nitrous acid.[9]

  • Azidation: In a separate beaker, dissolve sodium azide (2.58 g, 39.7 mmol) in 15 mL of cold deionized water. Add this azide solution dropwise to the cold diazonium salt solution over 30 minutes. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after extraction for subsequent steps.

Critical Safety Considerations

The synthesis of organic azides requires strict adherence to safety protocols due to the potential hazards associated with the reagents and the final product.

  • Toxicity of Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Formation of Hydrazoic Acid: Never mix sodium azide with strong acids in a concentrated form.[12] The protonation of azide forms hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive substance. The protocol described maintains dilute acidic conditions and a controlled addition to minimize this risk.

  • Explosive Metal Azides: Azides can react with certain metals (e.g., lead, copper, brass, mercury) to form highly shock-sensitive and explosive heavy metal azides.[12] Avoid using metal spatulas for handling solid sodium azide and ensure that reaction vessels and equipment are free from these metals.[13] Use ceramic or plastic spatulas.[13]

  • Product Stability: Organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[10][11] While this compound is relatively stable, it is prudent to avoid heating the neat compound to high temperatures. Do not use distillation for purification.[13]

  • Work Environment: All operations should be conducted behind a blast shield within a certified chemical fume hood.[11][13]

dot graph "Safety_Considerations" { graph [fontname="Arial", fontsize=12, label="Figure 2. Key Safety Interdependencies", labelloc=b, labeljust=c, width=8.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reagents [label="Hazardous Reagents\n(NaN₃, conc. HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conditions [label="Reaction Conditions\n(Low Temp, Dilute)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Potential Byproducts\n(Hydrazoic Acid, Metal Azides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Energetic Product\n(Organic Azide)", fillcolor="#FBBC05", fontcolor="#202124"]; Controls [label="Engineering & PPE Controls\n(Fume Hood, Blast Shield, Gloves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Safe Synthesis Outcome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagents -> Conditions [label=" dictates need for "]; Conditions -> Byproducts [label=" mitigates formation of "]; Reagents -> Byproducts [label=" can form "]; Reagents -> Product [label=" lead to "]; {Reagents, Byproducts, Product} -> Controls [label=" require "]; {Controls, Conditions} -> Outcome [label=" ensure "]; } } Caption: Figure 2. Key Safety Interdependencies.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Sandmeyer azidation of its corresponding aniline, 2-Amino-3-fluorobenzonitrile. This starting material is commercially accessible and allows for a direct, high-yielding transformation. The core of this process—low-temperature diazotization followed by nucleophilic substitution with sodium azide—is a well-understood and robust reaction. However, the inherent risks associated with azide chemistry demand a thorough understanding of the potential hazards and the implementation of stringent safety measures. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently prepare this valuable synthetic intermediate for application in drug discovery and materials science.

References

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Retrieved from [Link]

  • University of Victoria. (2022). Azides - Safe Work Practice. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Yadav, M., & Singh, A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of 2-Azido-3-fluorobenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: This document provides a comprehensive technical guide on the stability, storage, and handling of 2-Azido-3-fluorobenzonitrile. It is intended for researchers, chemists, and drug development professionals. Specific experimental stability data for this compound is not extensively published. Therefore, this guide is synthesized from established principles governing organic azides, particularly aryl azides, and data on structurally related fluorobenzonitrile compounds. The recommendations herein are grounded in authoritative safety protocols to ensure user safety and compound integrity.

Molecular Profile and Intrinsic Hazard Assessment

This compound is a versatile intermediate in medicinal chemistry and drug discovery, valued for its unique combination of reactive and modulatory functional groups.[1][2] The presence of the azide moiety, however, classifies it as an energetic material, demanding a thorough understanding of its intrinsic stability.

Molecular Structure:

  • Chemical Formula: C₇H₃FN₄

  • Molecular Weight: 162.13 g/mol

  • Key Functional Groups: Aryl Azide, Nitrile, Fluoro-substituted Benzene Ring

Causality of Instability: The Azide Group

The azide functional group (-N₃) is an "explosophore," a nitrogen-rich moiety that can release a large amount of energy via the exothermic liberation of dinitrogen gas (N₂). This decomposition can be initiated by external energy sources such as heat, light, friction, or mechanical shock.[3][4] The process generates a highly reactive nitrene intermediate, which is the basis for the azide's utility in chemical synthesis but also the root of its hazard.[5][6]

Initial Stability Evaluation

Before handling any organic azide, a preliminary risk assessment based on its molecular structure is critical. Two widely accepted empirical rules provide a strong foundation for this assessment.

  • The Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the potential for explosive decomposition. For this compound, the calculation is:

    • Number of Carbon Atoms (Nc) = 7

    • Number of Nitrogen Atoms (Nn) = 4

    • Ratio (Nc / Nn) = 7 / 4 = 1.75

    • Interpretation: An organic azide with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but requires careful handling. It should be stored at low temperatures (sub-zero), protected from light, and handled in solutions not exceeding 1M concentration.[3][7] Compounds with a C/N ratio below 1 should never be isolated.[7]

  • The "Rule of Six": This principle states that a compound should have at least six carbon atoms (or other similarly sized atoms) for every energetic group to provide sufficient "dilution," rendering it relatively safe.[3]

    • Calculation: 7 carbons / 1 azide group = 7

    • Interpretation: Since 7 is greater than 6, this compound satisfies this rule. However, it is crucial to recognize that aryl azides are generally less stable than their aliphatic counterparts, and the presence of other activating groups can influence reactivity.[7][8]

Critical Factors Influencing Stability

The stability of this compound is not absolute and is critically dependent on its environment. Researchers must control these external factors to prevent unintended decomposition.

Thermal Stability

Organic azides can decompose upon heating. While many aryl azides require elevated temperatures (often >100°C) for thermal activation, this temperature can be significantly influenced by the electronic nature of substituents on the aromatic ring.[9] The decomposition pathway involves the loss of N₂ to form a nitrene intermediate.[6] Given the potential for exothermic decomposition, heating of this compound should be conducted with extreme caution, on a small scale, and behind a blast shield. Purification methods involving high temperatures, such as distillation or sublimation, are strongly discouraged.[4][10]

Photolytic Stability

Aryl azides are sensitive to ultraviolet (UV) light.[11] Exposure to light, even ambient laboratory light over extended periods, can induce photolysis, leading to the formation of nitrenes and subsequent degradation of the compound.[12][13] This photosensitivity is the basis for their use as photoaffinity labeling reagents but necessitates rigorous protection from light during storage and handling to maintain compound integrity.[11][12]

Mechanical Sensitivity

Low molecular weight organic azides can be sensitive to mechanical shock and friction.[3][7] While aryl azides are generally more stable than inorganic azides, it is imperative to avoid actions that can create localized energy input.

  • Avoid Grinding: Do not grind or aggressively triturate solid this compound.[10]

  • Avoid Friction: Do not use ground glass joints with azide-containing solutions, as the friction from turning the joint can be sufficient for detonation.[8][10] Use rubber septa or specialized non-ground glassware.

  • Avoid Shock: Handle containers with care and avoid dropping or impact.

Chemical Incompatibility

The azide group is incompatible with a range of common laboratory chemicals, and unintended contact can lead to violent reactions.

  • Strong Acids: Reaction with strong acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.[3]

  • Metals: Azides can react with heavy metals (e.g., copper, lead, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides. This is particularly relevant for spatulas, stirrer bars, and metal components in purification systems. Always use plastic, glass, or ceramic utensils.[3][8]

  • Strong Oxidizing Agents: Can lead to rapid and uncontrolled decomposition.[14]

  • Chlorinated Solvents: Avoid solvents like dichloromethane and chloroform, which can react with azides to form explosively unstable di- and tri-azidomethane.[4]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for ensuring both the safety of laboratory personnel and the chemical stability of this compound.

Data Presentation: Recommended Storage Conditions
ParameterRecommendationRationale & Citation
Temperature -18°C or below, in a freezer designated for chemicals. To minimize thermal decomposition pathways. Low temperatures are standard for storing potentially unstable organic azides.[3][4][7]
Light Store in an amber or opaque container. To prevent photolytic decomposition initiated by UV or ambient light.[3][4][7]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen). To prevent exposure to moisture and atmospheric contaminants. A dry, well-ventilated area is essential.[14]
Container Material Plastic or plastic-coated glass bottles. Avoid metal containers. To prevent the formation of shock-sensitive heavy metal azides.[3][8]
Labeling Clearly label as "Azide Compound - Shock and Light Sensitive." To ensure all users are aware of the potential hazards.
Experimental Protocol: Safe Handling Workflow

This protocol outlines the essential steps for safely handling this compound from storage to use.

  • Preparation and PPE:

    • Before handling, review the Safety Data Sheet (SDS).[3]

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, flame-resistant lab coat, and nitrile gloves.[10]

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Place a blast shield in front of the experimental setup within the fume hood.[8][10]

    • Line the work surface with absorbent paper.[8]

  • Retrieval and Weighing:

    • Retrieve the compound from cold storage, allowing it to equilibrate to the ambient temperature inside a desiccator to prevent moisture condensation.

    • Use only plastic or ceramic spatulas for weighing and transferring the solid. NEVER USE A METAL SPATULA. [8][10]

    • Work on the smallest scale possible for the experiment. Do not scale up reactions without a thorough safety review.[8]

  • Reaction Setup and Execution:

    • If dissolving, add the solvent to the azide slowly.

    • Use glassware without ground glass joints where possible. If unavoidable, ensure joints are well-lubricated and handled gently.

    • If heating is required, use a well-controlled oil bath and monitor the temperature carefully. Avoid direct heating with a heating mantle.

    • Maintain an inert atmosphere over the reaction if it is sensitive to air or moisture.

  • Work-up and Purification:

    • Quench the reaction carefully before work-up.

    • Avoid purification by distillation or sublimation.[4][10]

    • Preferential methods include extraction, precipitation, or low-temperature column chromatography.

    • If concentrating a solution, avoid complete removal of the solvent, as pure, solvent-free azides can be more hazardous. Do not use a rotovap for azides with a low C/N ratio.[8]

  • Waste Disposal:

    • All azide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled waste container.[4][7]

    • Keep azide waste separate from acidic waste and metallic waste.[4]

    • Follow institutional guidelines for the disposal of energetic and reactive waste.

Visualization of Safety Workflows

Diagrams provide a clear, at-a-glance reference for critical decision-making and procedural flow.

Diagram 1: Stability Assessment Workflow

G start Start: Assess New Organic Azide calc_cn Calculate Carbon-to-Nitrogen (C/N) Ratio (Nc / Nn) start->calc_cn check_cn Is C/N Ratio < 3? calc_cn->check_cn high_risk High Risk: - C/N < 1: Do Not Isolate - 1 < C/N < 3: Handle as Energetic check_cn->high_risk Yes low_risk_cn Lower Risk (from C/N) check_cn->low_risk_cn No rule_of_six Apply 'Rule of Six' (Nc / N_azide_groups) high_risk->rule_of_six low_risk_cn->rule_of_six check_six Is Ratio > 6? rule_of_six->check_six pass_six Passes 'Rule of Six' check_six->pass_six Yes fail_six Fails 'Rule of Six' Treat as High Risk check_six->fail_six No final_assessment Final Assessment: Proceed with Stringent Protocols pass_six->final_assessment fail_six->final_assessment

Caption: Decision tree for the initial stability assessment of an organic azide.

Diagram 2: Safe Handling and Storage Logic

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Store at <= -18°C storage_light Use Amber/Opaque Container storage_material Use Plastic/Coated Glass handling_env Fume Hood + Blast Shield incompatibilities Incompatible Materials - Heavy Metals - Strong Acids - Chlorinated Solvents - Oxidizers handling_env->incompatibilities AVOID handling_tools Plastic/Ceramic Spatulas ONLY handling_tools->incompatibilities AVOID handling_glass Avoid Ground Glass Joints handling_scale Use Smallest Possible Scale compound This compound compound->storage_temp Store According To compound->storage_light Store According To compound->storage_material Store According To compound->handling_env Handle Using compound->handling_tools Handle Using compound->handling_glass Handle Using compound->handling_scale Handle Using

Caption: Logical relationship between the compound and its required safety protocols.

References

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • Azide Compounds. (n.d.). Columbia University Environmental Health and Safety. [Link]

  • Luo, Q. (2018). Handling Azide Compounds Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]

  • Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

  • SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin School of Chemistry. [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (2020). MDPI. [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. (2024). Royal Society of Chemistry. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2022). MDPI. [Link]

  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Organic azide. (n.d.). Wikipedia. [Link]

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. (2015). ACS Macro Letters. [Link]

Sources

Technical Safety Monograph: 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Energy Reagent Handling & Hazard Mitigation

Executive Summary

2-Azido-3-fluorobenzonitrile (CAS: 886498-56-4) is a specialized building block frequently employed in the synthesis of nitrogen heterocycles (e.g., indoles, tetrazoles) and photoaffinity labeling agents. While valuable, it presents a dual-hazard profile : high energetic instability characteristic of low-molecular-weight organic azides, and acute toxicity associated with aromatic nitriles.

This guide deviates from standard SDS formats to provide a mechanistic, operational framework for safe utilization. It prioritizes the "C/N Ratio Rule" for energetic assessment and establishes a zero-tolerance protocol for metal contact and concentration limits.

Part 1: Molecular Profiling & Energetic Assessment

The C/N Ratio Criticality

The primary safety metric for organic azides is the Carbon-to-Nitrogen (


) ratio.[1][2] This heuristic predicts the thermodynamic stability and likelihood of spontaneous decomposition.

Compound: this compound Formula:


Molecular Weight:  162.12  g/mol 

Calculation:



Where 

and

.

Interpretation:

  • Safe Zone: Ratio

    
    [3]
    
  • Caution Zone: Ratio

    
     (Isolable but unstable)[1]
    
  • Danger Zone: Ratio

    
     (Do not isolate)
    

With a ratio of 1.75 , this compound is highly energetic . It possesses sufficient stored energy to detonate upon shock, friction, or rapid heating. It falls strictly into the category of azides that may be isolated only in limited quantities and under controlled thermal conditions.

Structural Destabilization
  • Ortho-Substitution Effect: The fluorine atom at the 3-position (ortho to the nitrile, meta to the azide) exerts an inductive electron-withdrawing effect. While this modulates reactivity for nucleophilic aromatic substitution (

    
    ), it also destabilizes the azide moiety by reducing electron density, potentially lowering the decomposition onset temperature (
    
    
    
    ).
  • Decomposition Pathway: Thermal decomposition releases nitrogen gas (

    
    ) to form a highly reactive nitrene species. In the absence of a trapping agent, this nitrene can undergo uncontrolled insertion reactions, leading to polymerization and rapid pressure rise.
    
Energetic Risk Visualization

EnergeticRisk Start Compound Analysis C7H3FN4 Calc Calculate C/N Ratio (7 / 4 = 1.75) Start->Calc Decision Risk Classification: HIGH ENERGY Calc->Decision Ratio < 3 Mechanism Decomposition Mode: N2 Release + Nitrene Decision->Mechanism Outcome Hazard: Explosion / Shock Sensitivity Mechanism->Outcome

Figure 1: Logical flow determining the energetic risk profile based on molecular composition.

Part 2: Toxicology & GHS Classification

While energetic hazards often take precedence, the toxicological profile of this compound requires strict containment.

Acute Toxicity Profile

Data extrapolated from structural analogues (2-Fluorobenzonitrile and 4-Azidobenzonitrile) indicates a high potential for acute toxicity.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Tox.[4][5][6][7] (Oral) Cat 3/4Toxic/Harmful if swallowedMetabolic release of cyanide ions (nitrile metabolism); Azide cytotoxicity (Cytochrome c oxidase inhibition).
Acute Tox.[4][5][6][8] (Dermal) Cat 3/4Toxic/Harmful in contact with skinRapid lipophilic absorption facilitated by the fluorine substituent.
Skin/Eye Irritant Cat 2ACauses serious eye irritationAlkylating properties of the azide; local tissue necrosis.
STOT-SE Cat 3Respiratory IrritationMucosal membrane irritation upon inhalation of dust/vapors.
The "Double-Blockade" Toxicity

The molecule presents a synergistic toxicity risk:

  • Azide Moiety: Functions similarly to cyanide, inhibiting mitochondrial respiration (Complex IV), leading to cytotoxic hypoxia.

  • Nitrile Moiety: Hepatic metabolism can liberate free cyanide (

    
    ), compounding the respiratory blockade.
    

Part 3: Operational Safety & Handling Protocols

The "Rule of Scale"
  • Maximum Batch Size: Do not synthesize or isolate more than 1.0 gram without specific Differential Scanning Calorimetry (DSC) data confirming thermal stability margins.

  • Concentration Limit: When in solution, maintain concentration

    
    . Dilution acts as a thermal heat sink.
    
Prohibited Materials (Incompatibility)
  • Halogenated Solvents (DCM, Chloroform): STRICTLY PROHIBITED. Sodium azide (precursor) and organic azides can react with di-/tri-halomethanes to form di- and tri-azidomethane , which are extremely sensitive explosives.[3][9]

  • Metals (Copper, Lead, Brass): Azides react with heavy metals to form metal azides, which are far more shock-sensitive than the organic parent. Use Teflon or ceramic spatulas only.

  • Strong Acids: Protonation leads to the formation of Hydrazoic Acid (

    
    ), a volatile, explosive, and highly toxic gas.
    
Safe Handling Workflow

HandlingProtocol Storage Storage: -20°C, Amber Vial NO Metal Containers Prep Preparation: Weigh with Teflon Spatula Dissolve in EtOAc or Toluene Storage->Prep Warm to RT slowly Reaction Reaction Setup: Blast Shield REQUIRED Vent to Scrubber Prep->Reaction Conc < 0.5M Workup Workup: NO Rotary Evaporation to Dryness Keep in Solution Reaction->Workup Monitor Exotherm Workup->Workup WARNING: Do not distill! Disposal Disposal: Chemical Quench (Phosphine/Alkene) Never pour down drain Workup->Disposal Waste Stream

Figure 2: Operational lifecycle from storage to disposal, highlighting critical safety checkpoints.

Part 4: Synthesis & Reaction Monitoring

Synthesis Context (Nucleophilic Aromatic Substitution)

Typically synthesized by reacting 2,3-difluorobenzonitrile or 2-nitro-3-fluorobenzonitrile with sodium azide (


).
  • Hazard: The displacement reaction is exothermic.

  • Control: Add

    
     slowly at 
    
    
    
    . Monitor internal temperature.[10] Do not allow temperature to exceed
    
    
    without ARC (Accelerating Rate Calorimetry) data.
"Click" Chemistry Application

When using this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Catalyst: Use Cu(I) stabilizers (e.g., TBTA) to prevent disproportionation.

  • Atmosphere: Run under inert atmosphere (

    
     or Ar) to prevent oxygen interference and reduce fire risk.
    
  • Quenching: Ensure complete consumption of the azide before workup. Check via TLC or LCMS (look for disappearance of the azide peak; note that azides often have poor UV absorbance, so stain with phosphomolybdic acid or char).

Part 5: Emergency Response & Waste Management

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Tyvek suit, double nitrile gloves, full-face respirator.

  • Decontamination: Do not wipe dry (friction hazard). Cover with a matrix of sand/soda ash soaked in a quenching solution (see 5.2).

Chemical Deactivation (Quenching)

Never dispose of active azide waste directly. Deactivate using one of the following methods:

  • Method A (Reduction): Treat with excess Triphenylphosphine (

    
    ) in wet solvent (Staudinger reduction) to convert the azide to the corresponding amine (2-amino-3-fluorobenzonitrile), which is toxic but non-explosive.
    
  • Method B (Cycloaddition): React with excess norbornene or a terminal alkyne to "click" the azide into a stable triazole.

Medical Response[3][5]
  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult. Treat for potential cyanide/azide poisoning (amyl nitrite kit may be indicated if systemic toxicity is confirmed—consult medical direction).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).[6]

References

  • Bräse, S., et al. (2005).[3][9] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3][9] Angewandte Chemie International Edition.[3][9] Link

  • University of California, Santa Barbara. (n.d.).[3] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[3][9]Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3][9] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[3][9] Angewandte Chemie International Edition.[3][9] Link

  • National Institutes of Health (PubChem). (2023). Compound Summary: 4-Azidobenzonitrile (Analogue Hazard Data).Link

  • Keck, G. E., et al. (2012). Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development.[10] Link[10]

Sources

Discovery and Technical Utility of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Fluorinated Scaffold for Medicinal Chemistry and Chemical Biology

Executive Summary: The Strategic Value of the Scaffold

In the high-stakes landscape of modern drug discovery, the "discovery" of a chemical entity often refers not to its isolation from nature, but to the methodological realization of its synthetic utility. 2-Azido-3-fluorobenzonitrile (CAS: 2551119-70-9) represents a precise intersection of three critical functionalities:

  • The Nitrile (-CN): A versatile pharmacophore and precursor to amines, amides, and heterocycles.

  • The Fluorine (-F): A metabolic blocker that modulates pKa and lipophilicity (Bioisosterism).

  • The Azide (-N3): A high-energy handle for "Click Chemistry" (CuAAC), photoaffinity labeling, and nitrogen-insertion reactions.

This guide details the technical genesis, synthesis, and application of this scaffold, designed for scientists requiring high-fidelity protocols and mechanistic insight.[1]

Synthetic Discovery & Methodology

The "discovery" of this compound is rooted in the need for ortho-functionalized aryl nitriles that can undergo cyclization or bioorthogonal ligation. The primary route to this molecule is the Diazotization-Azidation Sequence (Sandmeyer-type reaction) starting from the corresponding aniline.

Retrosynthetic Analysis

The target molecule is accessed via the transformation of 2-amino-3-fluorobenzonitrile . The amino precursor itself is often derived from the nucleophilic aromatic substitution (SnAr) of 2,3-difluorobenzonitrile or the reduction of 2-fluoro-3-nitrobenzonitrile.

Validated Synthesis Protocol

Objective: Synthesis of this compound from 2-Amino-3-fluorobenzonitrile.

Safety Warning: Organic azides with a C/N ratio < 3 are potentially explosive. This compound (C7H3FN4) has a C/N ratio of 1.75. Perform reactions on a small scale (<1g) behind a blast shield. Do not concentrate to dryness with heat; use a stream of nitrogen or reduced pressure at ambient temperature.

Reagents & Materials:
  • Starting Material: 2-Amino-3-fluorobenzonitrile (1.0 equiv)

  • Reagents: Sodium Nitrite (NaNO2, 1.2 equiv), Sodium Azide (NaN3, 1.5 equiv)

  • Solvent/Acid: Hydrochloric Acid (6M HCl) or H2SO4/Water mixture.

  • Temperature: -5°C to 0°C (Ice/Salt bath).

Step-by-Step Procedure:
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3-fluorobenzonitrile (e.g., 500 mg, 3.67 mmol) in 6M HCl (5 mL). Cool the mixture to -5°C using an ice/salt bath.

  • Diazotization: Dissolve NaNO2 (304 mg, 4.4 mmol) in minimal water (1 mL). Add this solution dropwise to the amine suspension over 10 minutes, maintaining the internal temperature below 0°C. The mixture should become a clear solution (diazonium salt formation). Stir for 15 minutes.

  • Azidation: Dissolve NaN3 (358 mg, 5.5 mmol) in minimal water (1 mL). Add this solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will occur.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 1 hour. A precipitate (the aryl azide) typically forms.

  • Workup: Extract the reaction mixture with Diethyl Ether or Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated NaHCO3 (to neutralize acid) and brine.

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate carefully under reduced pressure at <25°C.

  • Purification: If necessary, purify via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (Caution: Do not heat the column).

Yield Expectation: 75-90% (Pale yellow solid or oil).

Mechanistic Pathways & Visualization

The utility of this compound lies in its divergent reactivity. It can serve as a "Click" partner or a photoaffinity probe.

Reaction Pathways Diagram

The following diagram illustrates the synthesis and two primary applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (Nitrene formation).

G Start 2-Amino-3-fluorobenzonitrile Diazonium Diazonium Intermediate [Ar-N≡N]+ Start->Diazonium NaNO2, HCl < 0°C Target This compound (Target Scaffold) Diazonium->Target NaN3 -N2 Triazole 1,2,3-Triazole (Click Chemistry) Target->Triazole R-C≡CH Cu(I) Catalyst Nitrene Aryl Nitrene (Photo-activation) Target->Nitrene UV Light (300-360nm) -N2 Insertion C-H Insertion Product (Labeling) Nitrene->Insertion Protein/Target Insertion

Caption: Synthetic pathway from amino-precursor to the azide scaffold, diverging into bioorthogonal labeling (top) and photoaffinity labeling (bottom).

Technical Data & Specifications

Physicochemical Profile

The fluorine atom at the C3 position exerts a specific electronic effect, withdrawing electron density from the ring and increasing the electrophilicity of the nitrile carbon, while also modulating the acidity of the nitrene intermediate during photolysis.

PropertyValue / Description
CAS Number 2551119-70-9
Molecular Formula C7H3FN4
Molecular Weight 162.12 g/mol
Appearance Pale yellow solid or oil (low melting point)
Storage -20°C, Dark, Inert Atmosphere (Argon)
Hazard Class Acute Toxic; Potential Explosive (High Energy)
Key IR Signals ~2130 cm⁻¹ (Azide stretch), ~2230 cm⁻¹ (Nitrile stretch)
Comparative Reactivity Analysis

Why choose the 3-fluoro isomer over the non-fluorinated parent?

  • Metabolic Stability: The C3 position in benzonitriles is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this site.

  • Nitrene Lifetime: In photoaffinity labeling, the lifetime of the singlet nitrene is crucial. Fluorine substitution can stabilize the singlet state or alter the rate of intersystem crossing to the triplet state, affecting insertion efficiency [1].

  • Lipophilicity: The C-F bond increases logP, potentially improving membrane permeability for intracellular target profiling.

Applications in Drug Discovery[3][4][5]

Photoaffinity Labeling (PAL)

This molecule is a "minimalist" photo-crosslinker. The azide group, upon UV irradiation (~254-365 nm), extrudes nitrogen to form a highly reactive nitrene .

  • Mechanism: The nitrene inserts into nearby C-H or N-H bonds of a binding protein.

  • Advantage: The small size of the benzonitrile core minimizes steric disruption of the ligand-protein interaction compared to bulky benzophenone linkers.

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "reactive fragment."

  • Workflow: The fragment is screened against a protein target. If binding is detected (e.g., via NMR), the azide functionality allows for rapid "growing" of the molecule via Click Chemistry with a library of alkynes, generating a structure-activity relationship (SAR) series rapidly [2].

References

  • Scriven, E. F. V., & Turnbull, K. (1988).[2] Azides: Their preparation and synthetic uses.[2] Chemical Reviews, 88(2), 297–337.[2] Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[2] Link

  • GuideChem. (n.d.). Synthesis method of 2-AMINO-3-FLUOROBENZONITRILE. GuideChem Technical Documents. Link

  • BenchChem. (2025).[3][4] Handling and Stability of Aryl Azides and Iodobenzonitriles. BenchChem Technical Support. Link

Sources

Methodological & Application

Application Note: The Strategic Use of 2-Azido-3-fluorobenzonitrile in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-azido-3-fluorobenzonitrile in click chemistry. We move beyond standard protocols to explore the nuanced reactivity conferred by the molecule's unique electronic architecture. The presence of both a fluorine atom and a cyano group ortho and meta to the azide, respectively, introduces distinct electronic effects that modulate its stability and reactivity in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions. This guide offers expert insights, detailed, validated protocols, and troubleshooting advice to enable robust and efficient conjugation strategies.

Molecular Profile & Strategic Advantages

This compound is not a simple azide. Its utility in complex chemical synthesis is derived from the synergistic electronic influence of its substituents.

  • Fluorine's Inductive Effect: The ortho-fluoro group is a strong electron-withdrawing group. This inductively stabilizes the azide moiety, potentially reducing its sensitivity to decomposition compared to simple aryl azides, a critical consideration for safety and storage. More importantly, it can influence the electron density of the resulting triazole ring post-conjugation.

  • Cyano Group's Mesomeric Effect: The meta-cyano group also contributes to the overall electron-withdrawing nature of the aromatic ring. This electronic "tuning" can subtly alter the reaction kinetics of the azide with its alkyne partner.

  • Post-Click Functionality: The benzonitrile group can serve as a "masked" functional handle. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a secondary site for subsequent modifications after the primary click-conjugation is complete. This dual-functionality is a key advantage for building complex molecular architectures.

Below is a diagram illustrating the decision-making process for selecting the appropriate click chemistry pathway when using this reagent.

G cluster_spaac Strain-Promoted Pathway (SPAAC) cluster_cuaac Copper-Catalyzed Pathway (CuAAC) start Project Goal: Conjugate this compound q_biocompatible Is the reaction environment biologically sensitive (e.g., live cells)? start->q_biocompatible spaac_choice Choose a strained alkyne (e.g., DBCO, BCN) q_biocompatible->spaac_choice  Yes   cuaac_choice Choose a terminal alkyne q_biocompatible->cuaac_choice  No   spaac_protocol Proceed with SPAAC Protocol (Section 3) spaac_rationale Rationale: - No cytotoxic copper catalyst required - Fast, bioorthogonal kinetics spaac_protocol->spaac_rationale spaac_choice->spaac_protocol cuaac_protocol Proceed with CuAAC Protocol (Section 2) cuaac_rationale Rationale: - High yields and reaction rates - Forms 1,4-regioisomer exclusively cuaac_protocol->cuaac_rationale cuaac_choice->cuaac_protocol

Caption: Workflow for selecting between CuAAC and SPAAC protocols.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its efficiency, high yield, and complete regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. This protocol is ideal for in vitro applications where the presence of a copper catalyst is tolerable.

Mechanism Overview

The accepted mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then undergoes cycloaddition with the azide. A stabilizing ligand is crucial for preventing the oxidation of Cu(I) to Cu(II) and improving the reaction's efficiency.

CuAAC_Mechanism Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) Cu_I->Cu_Acetylide Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide This compound Azide->Metallacycle Triazole 1,4-Disubstituted Triazole Product Metallacycle->Triazole Rearrangement

Caption: Simplified mechanism for the CuAAC reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for conjugating this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Alkyne-functionalized molecule (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.2-0.3 eq)

  • Solvent: A 1:1 mixture of t-Butanol and water is a robust choice for a wide range of substrates.

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reactant Preparation: In a suitable round-bottom flask, dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.0 eq) in the t-BuOH/H₂O solvent system (e.g., 10 mL for a 0.1 mmol scale).

  • Inert Atmosphere: De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes. This step is critical as oxygen can oxidize the active Cu(I) catalyst.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 100 µL of a 100 mM stock in water) and Sodium Ascorbate (e.g., 200 µL of a 100 mM stock in water).

    • Expert Insight: Always prepare the sodium ascorbate solution fresh. It is a reducing agent and can degrade upon storage. Adding the ascorbate before the copper ensures a reducing environment is established immediately.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Representative Data
Alkyne SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Reference
Propargyl Alcohol10% CuSO₄ / 20% Na-Asc2>95%
Phenylacetylene5% CuSO₄ / 10% Na-Asc1.5>98%
N-propargyl-7-nitrobenzofurazan10% CuSO₄ / 20% Na-Asc392%

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the cornerstone of bioorthogonal chemistry. It proceeds without any cytotoxic metal catalysts, making it the method of choice for applications in living systems. The reaction is driven by the release of ring strain from a cyclooctyne derivative.

Mechanism Overview

The reaction is a [3+2] cycloaddition where the 1,3-dipole (azide) reacts with the strained alkyne (dipolarophile). The high degree of ring strain in cyclooctynes like dibenzocyclooctyne (DBCO) significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures.

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State Concerted [3+2] Transition State Strained_Alkyne->Transition_State Azide This compound Azide->Transition_State Triazole_Product Regioisomeric Triazole Mixture Transition_State->Triazole_Product Ring Strain Release

Caption: Generalized mechanism for the SPAAC reaction.

Detailed Experimental Protocol

This protocol provides a general method for labeling a DBCO-functionalized biomolecule with this compound in an aqueous buffer.

Materials:

  • This compound (1.5-2.0 eq)

  • DBCO-functionalized molecule (e.g., protein, oligo) (1.0 eq)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvent (optional): DMSO or DMF to dissolve the azide

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Expert Insight: The final concentration of the organic co-solvent in the aqueous reaction mixture should be kept low (typically <5% v/v) to avoid denaturing sensitive biomolecules.

  • Biomolecule Preparation: Dissolve the DBCO-functionalized molecule in PBS buffer to a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation: Add the stock solution of this compound to the biomolecule solution. A slight excess of the azide is used to drive the reaction to completion.

  • Incubation: Gently mix or incubate the reaction at a desired temperature. For many biomolecules, incubation at 4°C overnight or at room temperature for 2-4 hours is sufficient.

  • Reaction Monitoring: For proteins, the conjugation can be monitored by SDS-PAGE (observing a shift in molecular weight) or by mass spectrometry (LC-MS or MALDI-TOF).

  • Purification: Remove the excess unreacted azide and other small molecules using a method appropriate for the biomolecule:

    • For proteins: Size-exclusion chromatography (e.g., a desalting column) is highly effective.

    • For smaller molecules: Reverse-phase HPLC can be used for purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Yield (CuAAC) 1. Inactive catalyst (Cu(II) present).2. Poor substrate solubility.3. Degradation of sodium ascorbate.1. Ensure the reaction is thoroughly de-gassed. Increase the amount of sodium ascorbate.2. Add a co-solvent like DMSO or DMF. 3. Use a freshly prepared solution of sodium ascorbate.
Slow Reaction (SPAAC) 1. Insufficient concentration of reactants.2. Steric hindrance near the azide or alkyne.1. Increase the concentration of the azide reagent.2. If possible, redesign the linker to be longer and more flexible. Allow for longer reaction times.
Side Product Formation 1. (CuAAC) Copper-mediated side reactions.2. (SPAAC) Instability of the azide or alkyne under reaction conditions.1. Add a Cu(I) stabilizing ligand like TBTA or BTTAA.2. Check the stability of your starting materials at the reaction pH and temperature. Run control experiments.

Safety and Handling

Organic azides are energetic compounds and should be handled with care. While the electron-withdrawing groups on this compound offer some stabilization, proper precautions are mandatory.

  • Avoid Heat and Shock: Do not heat the neat compound. Avoid grinding or subjecting it to mechanical shock.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Scale: Whenever possible, perform reactions on a small scale, especially during initial explorations.

References

  • Scriven, E. F. V., & Turnbull, K. (2003). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornoe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

Application Note: Precision Synthesis of Fluorinated Heterocycles from 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

2-Azido-3-fluorobenzonitrile is a high-value, bifunctional building block. Its structural uniqueness lies in the ortho-relationship between the electrophilic nitrile (-CN) and the nucleophilic/dipolar azide (-N


), combined with the metabolic blocking capability of the fluorine atom at the 3-position (which translates to the 5-position in fused quinazoline systems).

This guide deviates from standard "recipe" formats to provide a mechanistic workflow for transforming this hazardous but versatile precursor into three distinct classes of pharmacophores:

  • 5-Fluoroquinazolin-4-amines (Kinase Inhibitor Scaffolds)

  • Fluorinated Quinazolin-2-ones (via Staudinger/Aza-Wittig Cascade)

  • 1-(2-Cyano-6-fluorophenyl)-1,2,3-triazoles (Click Chemistry)

Part 2: Safety & Handling (The "Trustworthiness" Pillar)

CRITICAL WARNING: HIGH ENERGY COMPOUND

Before attempting any synthesis, you must validate your safety protocols against the Carbon-to-Nitrogen (C/N) Ratio Rule .

  • Formula:

    
    
    
  • Carbon Count: 7

  • Nitrogen Count: 4

  • C/N Ratio:

    
    
    

Rule: Organic azides with a C/N ratio < 3 are generally considered explosive and shock-sensitive.[1] this compound falls significantly below this safety threshold.

Mandatory Safety Protocol (MSP-01)
  • Scale Limit: Do not exceed 500 mg per batch without blast-shielding and remote manipulation.

  • Solvent Selection: Never use halogenated solvents (DCM,

    
    ) with sodium azide precursors during synthesis, as di-azidomethane (highly explosive) may form. For the organic azide product, avoid concentrating to dryness. Store as a solution.
    
  • Light Protection: The compound is photosensitive. Photolysis generates nitrenes, which may lead to uncontrolled polymerization or decomposition.

  • Destruction: Quench unreacted azide waste with 10% ceric ammonium nitrate (CAN) or the Staudinger method (excess

    
    ).
    

Part 3: Synthetic Protocols & Mechanisms[2][3]

Workflow Overview

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start 2-Azido-3- fluorobenzonitrile Path1_Step1 Reduction (H2/Pd-C or Staudinger) Start->Path1_Step1 Path2_Step1 Staudinger/Aza-Wittig (+ Isocyanate) Start->Path2_Step1 Path3_Step1 CuAAC Click (+ Alkyne) Start->Path3_Step1 Path1_Prod 5-Fluoroquinazolin- 4-amines Path1_Step1->Path1_Prod + Formamidine Path2_Prod Fluorinated Quinazolin-2-ones Path2_Step1->Path2_Prod Domino Cyclization Path3_Prod 1,2,3-Triazole Derivatives Path3_Step1->Path3_Prod Cu(I) Catalysis

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Protocol A: The Staudinger/Aza-Wittig Cascade

Target: 5-Fluoro-3-substituted-quinazolin-4(3H)-imines or Quinazolin-2-ones. Mechanism: This is the most elegant application. The azide reacts with triphenylphosphine (


) to form an iminophosphorane (aza-ylide). This nucleophilic nitrogen then attacks an external heterocumulene (isocyanate), forming a carbodiimide intermediate which undergoes intramolecular cyclization with the nitrile.
Step-by-Step Methodology
  • Iminophosphorane Formation:

    • Dissolve this compound (1.0 eq) in anhydrous Toluene (0.1 M).

    • Add

      
       (1.1 eq) portion-wise at 
      
      
      
      (Control
      
      
      evolution).
    • Stir at RT for 2 hours until

      
       evolution ceases.
      
    • Checkpoint: TLC should show disappearance of azide and appearance of a polar baseline spot (iminophosphorane).

  • Aza-Wittig / Cyclization:

    • Add the Aryl Isocyanate (

      
      , 1.1 eq) to the reaction mixture.
      
    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • Mechanism:[2][3] The iminophosphorane reacts with isocyanate to form a carbodiimide (

      
      ). The internal nitrile nitrogen attacks the central carbon of the carbodiimide, closing the quinazoline ring.
      
  • Workup:

    • Cool to RT. The product often precipitates as a solid.

    • Filter and wash with cold hexanes (removes

      
      ).
      
    • If soluble, evaporate solvent and purify via flash chromatography (

      
      , EtOAc/Hexanes).
      

Data Summary Table: Staudinger/Aza-Wittig

ComponentEquivalentsRoleCritical Parameter
Azide Precursor 1.0ScaffoldDry solvent (anhydrous)
Triphenylphosphine 1.1Reducing AgentAdd slowly to control

gas
Isocyanate 1.1 - 1.2ElectrophileDetermines N3-substituent
Toluene 10 volSolventReflux temperature required for cyclization
Protocol B: Reductive Cyclization to Quinazolines

Target: 5-Fluoroquinazolin-4-amine (Kinase Inhibitor Core). Rationale: The 3-fluoro position on the benzene ring becomes the 5-position on the quinazoline. This is sterically significant for ATP-binding pocket fits in kinase drug discovery.

Step-by-Step Methodology
  • Reduction (Staudinger Method preferred for safety):

    • To a solution of azide (1.0 eq) in THF/Water (10:1), add

      
       (1.2 eq).
      
    • Stir at RT for 12 hours. Hydrolysis of the intermediate yields 2-amino-3-fluorobenzonitrile.

    • Note: Avoid catalytic hydrogenation (

      
      ) if other reducible groups are present, though it is viable for pure material.
      
  • Cyclization:

    • Take the crude 2-amino-3-fluorobenzonitrile.

    • Add Dimethylformamide dimethyl acetal (DMF-DMA) (excess, solvent/reagent) or Formamidine Acetate (1.5 eq) in Ethanol.

    • Reflux for 3–5 hours.

    • Mechanism:[2][3] The amine attacks the formamidine/acetal, forming an intermediate amidine which cyclizes onto the nitrile.

  • Rearrangement (Dimroth):

    • Often, the initial product is the imino-form. Treatment with dilute NaOH induces Dimroth rearrangement to the stable 4-amino-quinazoline tautomer if necessary.

Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1-(2-Cyano-6-fluorophenyl)-4-substituted-1,2,3-triazoles. Rationale: This preserves the nitrile group for further functionalization while installing a triazole pharmacophore.

Step-by-Step Methodology
  • Reaction Setup:

    • Solvent: t-Butanol / Water (1:1).

    • Add Azide (1.0 eq) and Terminal Alkyne (1.1 eq).

    • Add Sodium Ascorbate (0.1 eq) (freshly prepared 1M solution).

    • Add

      
       (0.05 eq).
      
  • Execution:

    • Stir vigorously at RT for 4–12 hours.

    • The product usually precipitates out of the aqueous mixture.

  • Purification:

    • Filtration is usually sufficient.

    • Note: The 3-fluoro group is ortho to the azide. Steric hindrance is minimal for linear alkynes but may slow down reaction with bulky alkynes.

Part 4: Mechanistic Visualization (Staudinger Cascade)

The following diagram details the electron flow in Protocol A, the most complex and value-generating pathway.

Staudinger Step1 Azide + PPh3 (Staudinger Reaction) Step2 Iminophosphorane (-N=PPh3) Step1->Step2 - N2 (Gas) Step3 Reaction with Isocyanate (R-NCO) Step2->Step3 Step4 Carbodiimide Intermediate (-N=C=N-R) Step3->Step4 - O=PPh3 Step5 Intramolecular Cyclization (N attacks Nitrile) Step4->Step5 Heat Final Fluorinated Quinazoline Derivative Step5->Final

Figure 2: Mechanistic cascade for the synthesis of quinazolines via the Staudinger/Aza-Wittig reaction.

Part 5: References

  • Molina, P., et al. "Iminophosphorane-mediated synthesis of fused [1,2,3]triazoles and 1,2,3-triazolo[1,5-a]quinazolines." Journal of Organic Chemistry. (Foundational work on iminophosphorane cyclizations with ortho-nitriles).

  • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 2005, 44, 5188.[1] (Authoritative review on Azide safety and reactivity).

  • Fisher Scientific. "Safety Data Sheet: 2-Amino-3-fluorobenzonitrile." (Safety data for the reduced intermediate and handling precautions).

  • Piltan, M., et al. "Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone."[2][4] Arkivoc, 2022.[2] (Demonstrates PPh3 reactivity and ylide mechanisms relevant to Staudinger).

  • Wang, Z., et al. "Recent Advances in the Synthesis of Quinazolines." RSC Advances. (General context for quinazoline synthesis from 2-substituted benzonitriles).

Sources

Experimental procedure for the reduction of the azido group

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies for Chemoselective Amine Synthesis

Introduction: The Azide as a Masked Amine

In modern drug discovery and organic synthesis, the azido group (


) serves as a privileged "masked" amine.[1] Its utility stems from its unique duality: it is robust enough to survive diverse reaction conditions (oxidations, glycosylations, Pd-catalyzed couplings) yet reactive enough to be converted into a primary amine under mild, specific conditions.

For the medicinal chemist, the challenge is not merely reducing the azide, but doing so chemoselectively—sparing other reducible pharmacophores like alkenes, alkynes, benzyl ethers, or halogens. This guide details three distinct, self-validating protocols for azide reduction, selected for their reliability in complex scaffold synthesis.

Safety Advisory: The Energetic Nature of Azides

Before proceeding, all personnel must evaluate the stability of organic azides using the C/N Ratio Rule .[2]

  • Safe:

    
    
    
  • Caution: Ratio < 3 requires special handling (solution only, no isolation).

  • Rule of Six: Ensure at least 6 carbons per energetic functional group to minimize explosive risk [1].

  • Handling: Never use metal spatulas with neat azides. Avoid halogenated solvents (DCM/CHCl3) with sodium azide to prevent formation of highly explosive di-/triazidomethane [2].[3]

Method Selection Strategy

The choice of reduction method is dictated by the substrate's functional group profile. Use the decision matrix below to select the optimal protocol.

AzideReductionSelection Start Start: Azide Substrate CheckAlkene Contains Alkenes/Alkynes? Start->CheckAlkene CheckAcid Acid Sensitive? CheckAlkene->CheckAcid Yes CheckHalogen Contains Halogens/Benzyl Ethers? CheckAlkene->CheckHalogen No MethodStaudinger Protocol A: Staudinger Reduction (High Chemoselectivity) CheckAcid->MethodStaudinger No MethodZn Protocol C: Zn / NH4Cl (Mild & Fast) CheckAcid->MethodZn Yes (Avoids acidic workup) CheckHalogen->MethodStaudinger Yes (Avoids hydrogenolysis) MethodHydro Protocol B: Catalytic Hydrogenation (Scalable & Clean) CheckHalogen->MethodHydro No

Figure 1: Decision matrix for selecting the optimal azide reduction protocol based on substrate functionality.

Protocol A: The Staudinger Reduction (The Gold Standard)

Best for: Complex substrates containing alkenes, carbonyls, or halogens. Mechanism: The reaction proceeds via the nucleophilic attack of a phosphine on the terminal nitrogen of the azide, forming a phosphazide. This cyclizes and expels


 to form an iminophosphorane, which is subsequently hydrolyzed to the amine and phosphine oxide.[4][5]
Reagents & Materials
  • Phosphine: Triphenylphosphine (

    
    ) (1.1 – 1.5 equiv).
    
  • Solvent: THF (wet) or THF/Water (10:1).

  • Workup: Acidic resin (optional) or liquid-liquid extraction.

Step-by-Step Procedure
  • Setup: Dissolve the organic azide (1.0 mmol) in THF (5 mL).

  • Addition: Add

    
     (1.2 mmol, 1.2 equiv) in one portion at room temperature (RT).
    
    • Observation: Evolution of

      
       gas (bubbling) usually begins immediately.
      
  • Intermediate Formation: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC.[6] The azide spot should disappear, replaced by a less polar iminophosphorane spot.

  • Hydrolysis: Add

    
     (0.5 mL). Stir for an additional 2–12 hours.
    
    • Note: Some protocols use a "one-pot" approach where water is present from the start (Vaultier method) [3], which is generally faster.

  • Workup (The Critical Step):

    • Standard: Concentrate THF. Dilute with

      
       and extract the amine into 1M HCl. Wash the organic layer (containing 
      
      
      
      ) with ether. Basify the aqueous layer (pH > 10) and extract the free amine into DCM.
    • Alternative: If the amine is acid-sensitive, use polymer-bound triphenylphosphine (PS-PPh3) to keep the oxide on the solid support, allowing simple filtration.

StaudingerMech Azide R-N3 Phosphazide Phosphazide (Intermediate) Azide->Phosphazide + PPh3 PPh3 PPh3 TS 4-Membered Transition State Phosphazide->TS Imino Iminophosphorane (R-N=PPh3) TS->Imino - N2 Amine R-NH2 Imino->Amine + H2O (Hydrolysis) Oxide O=PPh3 (Byproduct) Imino->Oxide Water H2O

Figure 2: Mechanistic pathway of the Staudinger reduction, highlighting the critical hydrolysis step.

Protocol B: Catalytic Hydrogenation

Best for: Simple alkyl/aryl azides, large-scale reactions, and substrates without other reducible groups (alkenes, nitro, Cbz). Advantage: High atom economy; the only byproduct is


.
Reagents & Materials
  • Catalyst: 10% Pd/C (5–10 wt% loading).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30–50 psi).
    
  • Solvent: MeOH or EtOH.

Step-by-Step Procedure
  • Safety: Purge reaction vessel with Nitrogen or Argon to remove oxygen (prevent ignition of Pd/C).

  • Loading: Add the azide (1.0 mmol) dissolved in MeOH (10 mL). Carefully add 10% Pd/C (10–20 mg).

    • Caution: Do not add dry catalyst to flammable solvents; wet the catalyst with a small amount of water or toluene first if possible.

  • Hydrogenation: Evacuate the vessel and backfill with

    
     (repeat 3x). Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient).
  • Monitoring: Reaction is typically complete in 1–3 hours.

    • Checkpoint: Monitor

      
       uptake or TLC. Azides are non-polar; amines will streak near the baseline.
      
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to obtain the pure amine.

Protocol C: Zinc / Ammonium Chloride

Best for: Chemoselective reduction in the presence of acid-sensitive groups or when "over-reduction" (e.g., hydrogenolysis of benzyl ethers) is a concern. Mechanism: Single electron transfer (SET) from the metal surface.

Reagents & Materials
  • Reductant: Zinc dust (activated).

  • Buffer: Ammonium Chloride (

    
    ).[7]
    
  • Solvent: EtOH/Water (3:1).

Step-by-Step Procedure
  • Activation: If Zn dust is old, activate by washing with dilute HCl, then water, EtOH, and drying.

  • Setup: Dissolve azide (1.0 mmol) in EtOH (15 mL) and Water (5 mL).

  • Addition: Add

    
     (5.0 equiv) followed by Zn dust (3.0 – 5.0 equiv).
    
  • Reaction: Stir vigorously at RT (or mild reflux for sluggish substrates) for 1–6 hours.

  • Workup:

    • Filter the suspension through Celite to remove zinc salts.

    • Concentrate the filtrate.

    • Adjust pH to >10 with

      
       or NaOH.
      
    • Extract with EtOAc or DCM.

Comparative Data Summary
FeatureStaudinger (

)
Hydrogenation (

)
Zn /

Chemo-selectivity Excellent (Tolerates alkenes, carbonyls)Low (Reduces alkenes, nitro, Cbz)Good (Tolerates benzyl ethers)
Reaction Rate Moderate (Hours to Overnight)Fast (1–3 Hours)Fast (1–6 Hours)
Scalability Limited by

removal
Excellent Good
Atom Economy Poor (High MW waste)Excellent Moderate
Cost ModerateLow (Catalyst recyclable)Very Low
References
  • University of Pittsburgh EH&S. (2013). Guideline 04-028: Safety Guidelines for the Handling of Organic Azides.Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Vaultier, M., Knouzi, N., & Carrie, R. (1983). Reduction of Azides to Primary Amines by a General Method Using the Staudinger Reaction.[4] Tetrahedron Letters, 24(7), 763-764. Link

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. Link

  • Lin, W., Zhang, X., He, Z., et al. (2002). Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent.[6][7] Tetrahedron Letters, 43(36), 6339-6342. Link

Sources

Use of 2-Azido-3-fluorobenzonitrile in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Azido-3-fluorobenzonitrile in Agrochemical Synthesis

Part 1: Core Directive & Executive Summary

This compound represents a high-value "bifunctional" scaffold in modern agrochemical discovery. Its structural uniqueness lies in the orthogonality of its functional groups: the azide (-N₃) serves as a high-energy handle for "Click" chemistry (CuAAC) or nitrene-based insertions, while the nitrile (-CN) remains available for subsequent transformation into amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles). The C-3 fluorine atom modulates lipophilicity and metabolic stability, a critical feature for increasing the half-life of fungicides and herbicides in field conditions.

This guide provides a validated workflow for the in situ generation of this intermediate and its immediate conversion into triazole-based fungicide candidates.

Part 2: Safety Protocol (Critical)

WARNING: Organic azides are potentially explosive. The following protocols are non-negotiable.

  • The "C/N Ratio" Rule: As a general heuristic, organic azides are stable if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is

    
    . This compound (
    
    
    
    ) has a ratio of
    
    
    . This molecule is high-energy and potentially unstable.
    • Action: Never isolate the pure azide in quantities >500 mg. Store only in solution.

    • Action: Use blast shields for all reactions involving >1 mmol.

  • Metal Avoidance: Do not use metal spatulas or needles with concentrated azide solutions to prevent the formation of shock-sensitive metal azides (e.g., copper or lead azide). Use Teflon or glass tools.

  • Temperature Control: Maintain reaction temperatures below 60°C unless in a flow reactor. Thermal decomposition to nitrenes can be exothermic and runaway.

  • Waste Disposal: Quench all azide residues with 10% sodium nitrite (

    
    ) and sulfuric acid or a dedicated azide quenching kit before disposal.
    

Part 3: Synthesis & Experimental Protocols

Module 1: Synthesis of this compound

Rationale: Due to stability concerns, this compound is best prepared fresh from the commercially available 2-Amino-3-fluorobenzonitrile (CAS: 115661-37-5) via a Sandmeyer-type diazotization.

Reagents:

  • 2-Amino-3-fluorobenzonitrile (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Hydrochloric Acid (6 M) or

    
     (20%)
    
  • Solvent: Water/Acetonitrile (1:1 v/v)

Protocol:

  • Diazotization: Charge a round-bottom flask with 2-Amino-3-fluorobenzonitrile (5.0 mmol, 680 mg) and 6 M HCl (10 mL). Cool the suspension to 0°C in an ice/salt bath.

  • Add an aqueous solution of

    
     (6.0 mmol, 414 mg in 2 mL 
    
    
    
    ) dropwise, maintaining internal temperature <5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).
  • Azidation: In a separate flask, dissolve

    
     (7.5 mmol, 488 mg) in water (5 mL) and cool to 0°C.
    
  • Slowly transfer the diazonium solution into the azide solution (Caution: Nitrogen gas evolution). Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Extract with Diethyl Ether (

    
    , 3 x 20 mL). Wash combined organics with sat. 
    
    
    
    and brine. Dry over
    
    
    .[1]
  • Validation: Do not rotary evaporate to dryness. Concentrate to ~5 mL volume. Analyze an aliquot by IR.

    • Key Signal: Strong azide stretch at ~2130 cm⁻¹ . Nitrile stretch at ~2230 cm⁻¹ .

Module 2: Application A - "Click" Synthesis of Triazole Fungicides

Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary application for this scaffold. It links the fluorinated core to a lipophilic tail (e.g., phenylacetylene derivatives), creating a 1,4-disubstituted 1,2,3-triazole—a pharmacophore found in DMI fungicides (e.g., Fluotrimazole analogs).

Reaction Scheme:



Protocol:

  • Setup: To the ether solution of this compound (from Module 1, approx. 5 mmol), add tert-Butanol/Water (1:1, 20 mL).

  • Add the terminal alkyne (e.g., 4-Chlorophenylacetylene , 5.0 mmol).

  • Catalyst Loading: Add Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%) and Sodium Ascorbate (20 mol%).
    
  • Reaction: Stir vigorously at RT for 12–24 hours. The reaction typically precipitates the triazole product.

  • Isolation: Dilute with water (50 mL) and cool to 0°C. Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

  • Data: The resulting 1-(2-cyano-6-fluorophenyl)-4-(4-chlorophenyl)-1,2,3-triazole is a stable solid.

Module 3: Application B - Thermolysis to Indole Cores

Rationale: Heating ortho-azidocinnamates or similar derivatives induces nitrogen extrusion, forming a nitrene that inserts into a C-H bond. This is a route to fluorinated indoles or indazoles.

Protocol (Model Reaction with DMAD):

  • React this compound with Dimethyl Acetylenedicarboxylate (DMAD) in refluxing toluene.

  • Mechanism: The reaction proceeds via a thermal [3+2] cycloaddition followed by rearrangement, or direct triazole formation depending on temperature.

  • Utility: This yields highly functionalized fluorinated triazoles or pyrrole derivatives suitable for herbicide development.

Part 4: Visualization & Workflow

The following diagram illustrates the integrated workflow from the amine precursor to the final agrochemical scaffolds.

G Start 2-Amino-3-fluorobenzonitrile (CAS: 115661-37-5) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Intermediate Diazonium Salt [Ar-N2]+ Cl- Step1->Intermediate Step2 Azidation (NaN3, 0°C) Intermediate->Step2 Target This compound (Active Scaffold) Step2->Target App1 CuAAC 'Click' Reaction (+ Alkyne, Cu cat.) Target->App1 App2 Thermal Cycloaddition (+ DMAD, Reflux) Target->App2 Product1 1,2,3-Triazole Fungicide (DMI Analog) App1->Product1 Product2 Fluorinated Triazole/Indole (Herbicide Core) App2->Product2

Caption: Synthesis pipeline converting 2-Amino-3-fluorobenzonitrile into bioactive triazole and indole scaffolds via the azide intermediate.

Part 5: Analytical Characterization (Expected)

TechniqueParameterExpected SignalInterpretation
FT-IR Azide Stretch2120–2140 cm⁻¹ Strong, sharp peak. Diagnostic for

.
FT-IR Nitrile Stretch2220–2240 cm⁻¹ Sharp, weak-to-medium intensity.
¹H NMR Aromatic Region7.2 – 7.8 ppm Multiplet (3H). Pattern depends on F-coupling.[2]
¹⁹F NMR Ar-F Shift-110 to -120 ppm Diagnostic for aromatic fluorine.
MS (ESI) Fragmentation[M-28]⁺ Loss of

(Nitrogen extrusion) is common.

References

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reactions of tertiary allylamines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society. Retrieved from [Link]

Sources

The Unseen Workhorse: 2-Azido-3-fluorobenzonitrile as a Strategic Intermediate in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Reactive Intermediate

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern molecular design. The bifunctional aromatic compound, 2-azido-3-fluorobenzonitrile, represents a highly valuable, yet often unheralded, reactive intermediate. Its unique arrangement of an azide, a fluorine atom, and a nitrile group on a benzene ring provides a powerful platform for the construction of diverse and complex bioactive molecules. While direct citations of this specific molecule are sparse in the literature, its role as a transient but critical building block can be inferred from established synthetic pathways. This guide elucidates the synthetic utility of this compound, providing detailed protocols for its in situ generation and subsequent transformation into medicinally relevant scaffolds, thereby empowering researchers to leverage its synthetic potential.

The strategic placement of the fluorine atom can significantly influence the physicochemical properties of the final molecule, including metabolic stability, pKa, and binding affinity.[1][2] The azide and nitrile functionalities, on the other hand, are versatile handles for a variety of chemical transformations, most notably cycloaddition reactions and the formation of fused heterocyclic systems.[3][4]

Core Synthetic Strategy: From Amine to Azide

The primary route to this compound involves the diazotization of its corresponding amine precursor, 2-amino-3-fluorobenzonitrile, followed by azidation. This is a classic and reliable transformation in organic synthesis.

Protocol 1: In Situ Generation of this compound

This protocol describes the formation of a solution of this compound, which can then be used directly in subsequent reactions.

Materials:

  • 2-Amino-3-fluorobenzonitrile

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice

  • Water (deionized)

  • Suitable organic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Diazotization:

    • Dissolve 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Extraction (Optional, for characterization):

    • The resulting this compound can be extracted into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Aryl azides can be explosive and should be handled with care. It is highly recommended to use the solution directly in the next step without isolation.

Protocol_3 Start This compound Step1 [3+2] Cycloaddition (e.g., with N-substituted maleimide) Start->Step1 Intermediate Cycloadduct Step1->Intermediate Step2 1. Azide Reduction (e.g., Staudinger) 2. Intramolecular Cyclization Intermediate->Step2 Product Fluorinated Triazolobenzodiazepine Step2->Product

Sources

Application Note: Safe Handling, Storage, and Disposal of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-3-fluorobenzonitrile is a high-energy organic azide intermediate, commonly utilized in the synthesis of nitrogen heterocycles (e.g., indazoles) for drug discovery. Due to its specific elemental composition, it falls into a high-risk stability category .

This guide mandates strict adherence to "Dilution Principles" and "Metal-Free Handling." Under no circumstances should this compound be distilled to dryness or manipulated with metal spatulas. [1][2]

Chemical Profile & Hazard Assessment (The "Why")

To understand the handling requirements, we must first validate the compound's explosive potential using the Smith Open-Chain Nitrogen Compound Rules .

Stability Calculation (C/N Ratio)

The stability of an organic azide is predicted by the ratio of carbon (and oxygen) atoms to nitrogen atoms.[3]

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  7
    
  • Nitrogen Count (

    
    ):  4
    

The Richardson/Smith Equation:





Interpretation
  • Ratio

    
     3.0:  Generally stable, isolable.
    
  • Ratio 1.0 - 3.0: High Energy / Unstable. Can be synthesized but must be stored in solution or kept cold/dark.[3] This compound falls here.

  • Ratio < 1.0: Extremely unstable. Do not isolate.

Storage & Stability Protocols

The "Keep Wet" Rule

Never store this compound as a dry solid if it can be avoided. Storage in a chemically inert solvent (matrix) acts as a heat sink, mitigating the propagation of decomposition.

ParameterSpecificationReason
State Solution (0.5 M max)Dilution prevents chain-reaction detonation.
Solvent Toluene, Ethyl Acetate, or TBMEAvoids halogenated solvents (see Section 4).
Temperature 2°C to 8°C (Refrigerated)Reduces thermal energy available for activation.
Container Amber Glass or HDPELight sensitivity can trigger nitrogen release.
Headspace Inert Gas (Argon/Nitrogen)Prevents oxidation and moisture ingress.

Operational Handling Protocol

Equipment Restrictions
  • PROHIBITED: Metal spatulas, metal needles (if possible use Teflon cannulas), ground glass joints without Teflon sleeves (friction hazard).

  • REQUIRED: Teflon-coated magnetic stir bars, plastic/ceramic spatulas, blast shields.

Reaction Setup (The "Do's and Don'ts")
  • Solvent Choice: Do NOT use Dichloromethane (DCM) or Chloroform if sodium azide is present in the reaction matrix.[4]

    • Mechanism:[5] Azide ions displace halogens in DCM to form Diazidomethane (

      
      ), an extremely shock-sensitive explosive.
      
  • Concentration Limit: Maintain reaction concentration below 0.5 M .

  • Isolation: If workup is required, do not use a rotary evaporator to dryness.

    • Protocol: Concentrate to a defined volume, then "chase" with the next reaction solvent.

Visualization: Handling Decision Matrix

HandlingLogic start Start: this compound form_check Is it Solid or Solution? start->form_check solid_path Solid Form form_check->solid_path Solid sol_path Solution Form form_check->sol_path Solution action_dissolve IMMEDIATE ACTION: Dissolve in Toluene/EtOAc (Do not scrape with metal) solid_path->action_dissolve action_check Check Concentration Must be < 0.5 M sol_path->action_check action_dissolve->action_check usage Usage in Synthesis (Shielding Required) action_check->usage waste Disposal (See Section 5) usage->waste

Caption: Decision matrix for safe handling. Note the critical intervention path for solid material.

Disposal & Deactivation Protocols

Disposal of organic azides requires chemical modification to remove the energetic functional group.[6] Simple dilution is not sufficient.

Method A: Staudinger Reduction (Preferred)

This method converts the explosive azide into a stable amine using a phosphine reagent. It is the safest method for organic azides.

Reagents:

  • Triphenylphosphine (

    
    ) or Triethyl phosphite.
    
  • Solvent: THF/Water or Toluene.

Protocol:

  • Dilute: Ensure the waste azide solution is dilute (< 0.1 M).

  • Add Reductant: Slowly add 1.5 equivalents of Triphenylphosphine (solid) to the stirring azide solution.

  • Monitor: Nitrogen gas (

    
    ) will evolve.[4][7] Ensure the vessel is vented (not sealed).
    
  • Wait: Stir at room temperature for 12 hours.

  • Verify: Spot on TLC. The azide spot (non-polar) should disappear, replaced by the amine (polar, ninhydrin active).

  • Dispose: The resulting mixture contains the amine and triphenylphosphine oxide. It can now be disposed of as standard organic waste.

Method B: Nitrosation (For Aqueous NaN3 Residues ONLY)

Warning: Do not use this for the organic azide itself, as it may form toxic nitrosamines. Use this only for the aqueous washings that may contain unreacted Sodium Azide (


).

Protocol:

  • Collect aqueous washings in an open beaker in a fume hood.

  • Add Sodium Nitrite (

    
    )  (1.5 equivalents relative to estimated azide).[2][4][8]
    
  • Slowly acidify with 20% Sulfuric Acid (

    
    ).
    
  • Danger: Toxic Nitric Oxide (

    
    ) and Nitrogen (
    
    
    
    ) gas will evolve.[4]
  • Test with starch-iodide paper (turns blue if excess nitrite is present, indicating completion).[2][8]

Visualization: Deactivation Workflow

Deactivation input Azide Waste Stream type_check Organic or Inorganic? input->type_check path_org Organic Azide (R-N3) type_check->path_org path_inorg Sodium Azide (NaN3) type_check->path_inorg step_red Add PPh3 (1.5 eq) (Staudinger Reduction) path_org->step_red step_nitrite Add NaNO2 + H2SO4 (Nitrosation) path_inorg->step_nitrite result_amine Stable Amine Formed step_red->result_amine result_gas N2 / NO Gas Evolved step_nitrite->result_gas final Standard Waste Disposal result_amine->final result_gas->final

Caption: Deactivation pathways. Organic azides utilize phosphine reduction; inorganic salts utilize nitrosation.

Emergency Procedures (Self-Validating Systems)

In the event of a spill, standard absorbents may generate friction. Follow this wet-method protocol:

  • Evacuate: Clear the immediate area.

  • Isolate: Do not attempt to wipe up dry solid.

  • Desensitize: Gently pour a solvent (Toluene or EtOAc) over the spill to wet it.

  • Neutralize: Pour a 10% solution of Triphenylphosphine in Toluene over the spill.

  • Wait: Allow 30 minutes for reaction.

  • Cleanup: Absorb the now-deactivated liquid with vermiculite or sand.[8] Use plastic scoops only.

References

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
  • Bräse, S., et al. (2005).[1][2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(32), 5188–5240. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004-2021. Link

  • University of California, Santa Cruz (UCSC). "Standard Operating Procedure: Sodium Azide and Organic Azides." Environmental Health & Safety. Link

  • Keicher, T., & Löbbecke, S. (2010). "Organic Azides: Syntheses and Applications - Safety of Azides." Wiley-VCH.[2] Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 2-Azido-3-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for chemists encountering yield or purity issues in the synthesis of 2-Azido-3-fluorobenzonitrile .

Executive Summary & Pathway Selection

The synthesis of this compound presents a classic "chemoselectivity vs. regioselectivity" challenge.[1] Users typically encounter low yields due to two competing failure modes:

  • Regiochemical Ambiguity: In Nucleophilic Aromatic Substitution (

    
    ), the 2- and 3-positions are both activated, though unequally.[1]
    
  • Chemoselective Failure (The Tetrazole Trap): The nitrile group (-CN) is susceptible to [3+2] cycloaddition with azide anions, forming a tetrazole byproduct, particularly at elevated temperatures.[1]

Pathway Decision Matrix
FeatureRoute A:

(Displacement)
Route B: Diazotization (Sandmeyer)
Starting Material 2,3-Difluorobenzonitrile2-Amino-3-fluorobenzonitrile
Primary Risk Tetrazole formation (reaction at -CN)Diazo instability (thermal decomposition)
Scalability High (Process friendly)Moderate (Exothermic hazards)
Regiocontrol Thermodynamic/Kinetic dependentAbsolute (Pre-defined by amine)
Recommended For Large scale / Cost-sensitive projectsHigh purity / SAR studies

Critical Troubleshooting: Route A ( from 2,3-Difluorobenzonitrile)

Context: This route uses sodium azide (


) to displace the fluorine at the 2-position.
Mechanism:  The 2-position is activated by the ortho-cyano group (strong EWG) and meta-fluorine.[1] The 3-position is activated by the ortho-fluorine and meta-cyano.[1] Ortho-activation by -CN is significantly stronger, favoring 2-substitution.[1]
Common Failure Modes & Solutions

Q1: I am seeing a new spot on TLC that is very polar and my isolated yield is low. What is it? A: You have likely formed the tetrazole byproduct .

  • The Science: The nitrile group (-CN) reacts with azide (

    
    ) to form a tetrazole ring.[1][2] This reaction is thermally driven.[1][3]
    
  • The Fix:

    • Temperature Control: Maintain reaction temperature below 60°C .

      
       on activated fluorobenzenes typically proceeds at 25–50°C. Tetrazole formation usually requires temperatures >90°C or Lewis acid catalysts.[1]
      
    • Stoichiometry: Do not use a large excess of

      
      . Stick to 1.05 – 1.1 equivalents.
      

Q2: The reaction is sluggish at 40°C. Should I increase the temperature? A: Proceed with caution. Instead of heat (which risks tetrazole formation), optimize the solvent system .

  • Recommendation: Switch from DMF to DMSO or NMP .[1]

  • Why? DMSO solvates the sodium cation (

    
    ) more effectively than DMF, leaving the azide anion (
    
    
    
    ) "naked" and significantly more nucleophilic.[1] This increases the
    
    
    rate without requiring higher thermal energy.

Q3: I am getting a mixture of regioisomers (2-azido vs. 3-azido). A: This is rare but possible if the reaction is pushed too hard.[1]

  • The Fix: Lower the temperature and use a Phase Transfer Catalyst (PTC) like 18-Crown-6 (with

    
    ) or Tetrabutylammonium bromide (TBAB)  in a biphasic system (DCM/Water).[1] This allows for milder conditions, enhancing kinetic selectivity for the highly activated 2-position over the 3-position.
    

Critical Troubleshooting: Route B (Diazotization of 2-Amino-3-fluorobenzonitrile)

Context: This route converts the amine to a diazonium salt, which is then displaced by azide. It guarantees the azide is placed at the 2-position.

Common Failure Modes & Solutions

Q1: My diazonium intermediate decomposes before I can add the azide. A: The 2-cyano group destabilizes the diazonium salt via steric and electronic effects.

  • The Fix: Switch to an organic nitrite protocol (Doyle's method) rather than aqueous

    
    /HCl.
    
    • Reagents:

      
      -Butyl Nitrite (
      
      
      
      -BuONO) and Azidotrimethylsilane (
      
      
      ).[1]
    • Solvent: Acetonitrile (

      
      ).[1]
      
    • Benefit: This anhydrous condition prevents hydrolysis to the phenol and allows the reaction to proceed at room temperature in a single pot.

Q2: I had a rapid over-pressurization event (foam-over) upon adding


. 
A:  You likely added the azide to an acidic diazonium solution too quickly, generating hydrazoic acid (

) gas and rapid nitrogen evolution.[1]
  • The Fix:

    • Neutralize the diazonium solution with sodium acetate or urea before azide addition to buffer the pH.

    • Add the azide solution dropwise via an addition funnel at 0°C.

    • Ensure vigorous stirring to prevent "hot spots" of concentration.

Visual Workflows

Figure 1: Reaction Pathway & Selectivity Logic

Caption: Mechanistic fork between the desired


 product and the unwanted tetrazole impurity. Temperature control is the primary switch.

ReactionPathways SM 2,3-Difluorobenzonitrile (Starting Material) NaN3 NaN3 / Solvent SM->NaN3 Intermed_SNAr Meisenheimer Complex NaN3->Intermed_SNAr Path A: T < 60°C (Kinetic Control) Tetrazole Tetrazole Byproduct (Impurity) NaN3->Tetrazole Path B: T > 90°C (Thermodynamic Control) Product This compound (Target) Intermed_SNAr->Product - F-

Figure 2: Optimized Diazotization Workflow (Route B)

Caption: Step-by-step protocol for the high-purity synthesis using organic nitrites to avoid aqueous instability.

Diazotization Step1 Dissolve 2-Amino-3-fluorobenzonitrile in Acetonitrile (0°C) Step2 Add t-Butyl Nitrite (1.1 eq) Dropwise (Avoid exotherm) Step1->Step2 Diazotization Step3 Add TMSN3 (1.1 eq) (Azidotrimethylsilane) Step2->Step3 In-situ Step4 Warm to RT Stir 2-4 hours Step3->Step4 N2 Evolution Step5 Silica Plug Filtration (Remove polymeric impurities) Step4->Step5 Result Pure this compound Step5->Result

Data & Comparison Tables

Table 1: Solvent & Condition Effects on Yield ( Route)
SolventTemp (°C)Time (h)Yield (%)Major ImpurityNotes
DMF 100445TetrazoleToo hot; promotes cycloaddition.[1]
DMF 252430Starting MaterialToo slow; DMF binds cation poorly.[1]
DMSO 45 6 88 NoneOptimal. Naked anion effect.[1]
Acetonitrile 80 (Reflux)1260Hydrolysis productsRequires crown ether for good yield.[1]
Water/DCM 25882NoneRequires Phase Transfer Catalyst (TBAB).[1]

Safety Protocol (Aryl Azides)

  • Explosion Hazard: Aryl azides can decompose explosively.[1]

    • The C/N Ratio Rule: Ensure the number of carbon atoms (

      
      ) vs. nitrogen atoms (
      
      
      
      ) follows the equation:
      
      
      .
    • For this compound:

      
      .
      
    • Ratio:

      
      .[1]
      
    • WARNING: This compound is energy-rich and potentially unstable.[1] It fails the standard safety rule (

      
      ).[1]
      
  • Handling:

    • Never distill the pure compound to dryness.

    • Store in solution if possible.[1]

    • Use a blast shield during scale-up (>1g).[1]

    • Quench unreacted azide with saturated sodium nitrite (

      
      ) followed by slow acidification (destroys 
      
      
      
      ).[1]

References

  • Nucleophilic Aromatic Substitution Mechanism & Regioselectivity

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: The Effect of Substituents."

    • URL:[Link]

  • Synthesis of Fluorobenzonitriles & Tetrazole Side Reactions

    • Source: NINGBO INNO PHARMCHEM.[1] "The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity."

    • URL:[Link]

  • Diazotization Str

    • Source: Organic Chemistry Portal.[1] "Diazotization and Synthesis of Aryl Azides."

    • URL:[Link]

  • Safety of Organic Azides (C/N R

    • Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie Int.[1] Ed. (Cited context for safety rules).

    • URL:[Link][1]

Sources

Technical Support Center: Synthesis of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Azido-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

The synthesis of this compound from its corresponding amine, 2-Amino-3-fluorobenzonitrile, is a cornerstone reaction for introducing a versatile azide handle. This functional group is invaluable for "click chemistry" applications, bioconjugation, and the construction of complex heterocyclic systems. The primary synthetic route involves a two-step, one-pot diazotization-azidation sequence. While conceptually straightforward, this reaction is sensitive to several parameters that can lead to significant side reactions if not properly controlled.

Section 1: Critical Safety Precautions

Priority One: Hazard Awareness. The synthesis of aryl azides involves materials with significant hazard potential.

  • Sodium Azide (NaN₃): Highly toxic and can react with heavy metals (e.g., lead, copper) to form explosive heavy metal azides. Use of metal spatulas should be avoided.

  • Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive when isolated or allowed to dry. All procedures should be performed in solution at low temperatures.

  • Organic Azides: Low molecular weight organic azides can be thermally unstable and potentially explosive.[1] Avoid heating the final product to high temperatures and always conduct reactions behind a blast shield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization and azidation steps? A1: Strict temperature control is the most critical factor for success. The diazotization step, where 2-amino-3-fluorobenzonitrile is converted to its diazonium salt using sodium nitrite and a strong acid, should be performed at 0-5 °C .[2] Temperatures above this range lead to rapid decomposition of the diazonium salt, primarily forming phenolic impurities and reducing yield. The subsequent azidation step, involving the addition of the diazonium salt solution to a sodium azide solution, should also be maintained in this 0-5 °C range to ensure a controlled reaction and prevent thermal decomposition of the newly formed aryl azide.

Q2: My reaction mixture turned dark brown or black after adding sodium nitrite. What happened? A2: A dark brown or tarry appearance is a classic indicator of diazonium salt decomposition. This is most often caused by the reaction temperature exceeding 5 °C. The diazonium group is an excellent leaving group (N₂) and can be displaced by water in a reaction that generates phenolic byproducts, which are often colored.[3][4] Another possibility is the formation of azo compounds from side reactions, which are also highly colored.

Q3: How do I know if the initial diazotization reaction is complete? A3: In-process monitoring is key. The diazotization reaction consumes nitrous acid (formed in situ from sodium nitrite and acid). A slight excess of nitrous acid is required to ensure all the starting amine has reacted. This excess can be detected using potassium iodide-starch paper. A drop of the reaction mixture applied to the paper will oxidize the iodide to iodine, resulting in an immediate dark blue-black spot. If the test is negative, it indicates that not enough sodium nitrite has been added.

Q4: What is the role of the strong acid (e.g., HCl, H₂SO₄) in the reaction? A4: The strong acid serves two primary purposes. First, it protonates the starting aromatic amine, making it soluble in the aqueous reaction medium. Second, and more importantly, it reacts with sodium nitrite to generate the true nitrosating agent, the nitrosonium ion (NO⁺), which is the key electrophile that reacts with the amine to initiate the diazotization process.[3][5][6]

Section 3: Troubleshooting Guide: Common Side Reactions & Solutions

This section details the most common side reactions, explains their mechanistic origins, and provides actionable troubleshooting strategies.

Problem 1: Low Yield & Incomplete Conversion

Low yield is the most frequently encountered issue and can typically be traced back to two primary causes:

  • Cause A: Incomplete Diazotization. If the 2-amino-3-fluorobenzonitrile is not fully converted to the diazonium salt, it will remain in the reaction mixture. During the azidation step, this unreacted amine can couple with the diazonium salt to form a triazene byproduct.[7]

  • Cause B: Premature Diazonium Salt Decomposition. As mentioned in the FAQs, the diazonium salt is thermally unstable. If the temperature rises, the diazonium group will be lost as N₂ gas, and the resulting aryl cation will react with water to form 2-hydroxy-3-fluorobenzonitrile.

Troubleshooting Steps for Low Yield
1. Verify Diazotization Completion: Use potassium iodide-starch paper. Before proceeding to the azidation step, ensure a slight excess of nitrous acid is present (positive test). If the test is negative, add a small additional amount of sodium nitrite solution and re-test.
2. Strict Temperature Control: Ensure your ice bath is well-maintained throughout the entire process (both diazotization and azidation). The internal reaction temperature should never exceed 5 °C.
3. Reagent Stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of sodium nitrite to drive the diazotization to completion. However, a large excess should be avoided as it can lead to other side reactions.
4. Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the amine solution. This prevents localized temperature spikes and uncontrolled reaction rates.[2]
Problem 2: Oily, Tarry, or Difficult-to-Purify Product

The presence of viscous, dark impurities indicates the formation of significant byproducts.

  • Cause A: Phenolic Impurity (Sandmeyer-type Hydroxylation). This is the most common byproduct, resulting from the reaction of the diazonium salt with water.[8] It is exacerbated by elevated temperatures.

  • Cause B: Triazene Formation. As described above, the diazonium salt (an electrophile) can react with any unreacted starting amine (a nucleophile) to form a diazoamino or triazene compound (Ar-N=N-NH-Ar').[7] This is more likely if the diazotization is incomplete or if the pH is not sufficiently acidic.

Side_Reactions

Troubleshooting & Purification Strategies
1. Maintain Acidity: Ensure the reaction medium is sufficiently acidic (pH < 2) during diazotization. This keeps the concentration of free, unprotonated amine low, minimizing its ability to act as a nucleophile and form triazenes.
2. Purification via Extraction: The main phenolic impurity (2-hydroxy-3-fluorobenzonitrile) is acidic. After the reaction is complete and the product has been extracted into an organic solvent (e.g., ethyl acetate), a wash with a mild base like a cold, dilute sodium bicarbonate solution can selectively remove the phenolic byproduct into the aqueous layer.
3. Column Chromatography: If significant impurities remain, silica gel column chromatography is the most effective purification method. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for good separation, with the desired azide product being less polar than the phenolic impurity.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound

Reagents & Stoichiometry Table

ReagentM.W.AmountMoles (mmol)Equivalents
2-Amino-3-fluorobenzonitrile136.125.00 g36.71.0
Concentrated HCl (37%)36.4610 mL~120~3.3
Sodium Nitrite (NaNO₂)69.002.78 g40.41.1
Sodium Azide (NaN₃)65.012.63 g40.41.1
Water (H₂O)18.02~100 mL--
Ethyl Acetate-~150 mL--

Step-by-Step Procedure:

  • Amine Solution Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2-Amino-3-fluorobenzonitrile (5.00 g) with water (30 mL) and concentrated HCl (10 mL). Stir the mixture and cool to 0-5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (2.78 g) in water (15 mL). Add this solution dropwise to the stirred amine slurry over 20-30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • In-Process Check: After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test the reaction mixture for the presence of excess nitrous acid using KI-starch paper. A positive test (immediate blue-black color) indicates the reaction is complete.

  • Azidation: In a separate 500 mL beaker, dissolve sodium azide (2.63 g) in water (50 mL) and cool to 0-5 °C in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution to the stirred sodium azide solution over 30 minutes. Vigorous nitrogen evolution will be observed. Maintain the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional hour.

  • Workup: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel if necessary.

Workflow

References
  • Synthesis of 2-Azido-3,5-dihydroxynonadecane Sphingolipid Analogue. (2020). ResearchGate. Retrieved from [Link]

  • Diazotization Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Synthesis of Azido End-functional Polystyrene: Azidoethyl-2-bromo-2-methylpropanoate Initiator and Effect of Time on Polymerization. (2012). ResearchGate. Retrieved from [Link]

  • Aryl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable. (2016). CONICET. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2010). ResearchGate. Retrieved from [Link]

  • Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2022). National Institutes of Health. Retrieved from [Link]

  • The Synthetic Utility of Heteroaromatic Azido Compounds. SciSpace. Retrieved from [Link]

  • Triazenes. Wikipedia. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions. ResearchGate. Retrieved from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. Retrieved from [Link]

  • Organic azide. Wikipedia. Retrieved from [Link]

  • Sandmeyer reaction. (2020). L.S. College, Muzaffarpur. Retrieved from [Link]

  • A study on the thermal stability of organic azides. ResearchGate. Retrieved from [Link]

  • Process for controlling diazotization reactions involving nitrous reactant.Google Patents.
  • Synthesis of Some Novel Azido- and Tetrazoloquinoline-3-carbonitriles. ResearchGate. Retrieved from [Link]

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. (2015). National Institutes of Health. Retrieved from [Link]

  • Evaluating Aromaticity; Substituent Effects on Acidity Practice. (2024). YouTube. Retrieved from [Link]

  • More EAS & Benzylic Reactions: Crash Course Organic Chemistry #39. (2021). YouTube. Retrieved from [Link]

Sources

Troubleshooting failed reactions involving 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges encountered when working with 2-Azido-3-fluorobenzonitrile (CAS: 115661-37-5) . This compound is a high-value, bifunctional scaffold used in DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) due to its "clickable" azide handle and the chemically versatile nitrile/fluorine substitution pattern.[1]

However, the unique ortho-substitution pattern (1-cyano, 2-azido, 3-fluoro) creates specific electronic and steric environments that can lead to reaction failures if not properly managed.[1]

Product: this compound CAS: 115661-37-5 Application: Click Chemistry (CuAAC), Staudinger Ligation, SNAr Diversification.[1] Safety Tier: High (Potential Explosive/Toxic).[1] Handle behind blast shields.[1]

Section 1: Critical Safety & Handling

WARNING: As a low-molecular-weight organic azide with a C/N ratio < 3, this compound is potentially explosive.[1]

  • Do NOT distill or heat above 60°C in concentrated forms.[1]

  • Do NOT use metal spatulas (risk of friction ignition).[1]

  • Store in the dark at -20°C. Photolytic decomposition releases

    
     and generates reactive nitrenes.
    
Section 2: Troubleshooting Guide (Q&A Format)
Module A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: "I am attempting a click reaction with a terminal alkyne, but LCMS shows unreacted azide and no product, despite using standard CuSO4/Ascorbate conditions."

Diagnosis: Catalyst Poisoning via Nitrile Chelation. The ortho-nitrile group acts as a competing ligand for the Copper(I) catalyst. In standard conditions, the nitrile nitrogen can coordinate to Cu(I), removing it from the catalytic cycle or forming an inactive "off-cycle" complex. Additionally, the electron-deficient nature of the benzene ring (due to -CN and -F) reduces the nucleophilicity of the azide, slowing the initial coordination step.

Protocol Correction:

  • Use a Chelating Ligand: You must use a ligand that binds Cu(I) stronger than the nitrile but still allows alkyne coordination.[1]

    • Recommended: THPTA (water-soluble) or TBTA (organic soluble).[1]

    • Ratio: Cu : Ligand should be 1:2 or 1:5.[1]

  • Increase Catalyst Loading: Bump Cu loading from 1-5 mol% to 10-15 mol% to saturate the nitrile "trap."

  • Anaerobic Conditions: Electron-deficient azides are prone to oxidative degradation.[1] Degas all solvents with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or Argon.
    

Optimization Table: CuAAC Conditions

Component Standard (Fail) Optimized (Success) Function
Solvent tBuOH/H2O (1:[1]1) DMSO or DMF (degassed) Solubilizes the aromatic scaffold.[1]
Catalyst CuSO4 (1-5%) CuSO4 (10%) + THPTA (20%) THPTA protects Cu from nitrile chelation.[1]
Reductant Na Ascorbate (10%) Na Ascorbate (50%) Maintains Cu(I) state; excess prevents oxidation.[1]

| Temp | RT | 40°C | Overcomes the activation energy barrier of the electron-poor azide. |

Module B: Staudinger Reduction (Azide

Amine)

Issue: "I treated the compound with Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and water to reduce the azide to an amine. The azide disappeared, but the amine product (2-amino-3-fluorobenzonitrile) is not forming. I see a persistent intermediate mass."

Diagnosis: Stabilized Iminophosphorane (Aza-Ylide). The reaction proceeds via the formation of an iminophosphorane intermediate (


). Typically, this hydrolyzes spontaneously in water. However, the electron-withdrawing Nitrile and Fluorine groups on the ring stabilize the 

bond by delocalizing the negative charge on the nitrogen, making it less basic and resistant to hydrolysis.

Protocol Correction:

  • Acidic Hydrolysis: Neutral water is insufficient.[1] You must catalyze the hydrolysis.

    • Step 1: React Azide + ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (1.2 eq) in THF until 
      
      
      
      evolution stops (formation of iminophosphorane).
    • Step 2: Add 1M HCl (aq) or Acetic Acid (10% v/v) and heat to 50°C for 1 hour.

  • Alternative Reductant: If ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     oxide removal is difficult, use Zn/NH4Cl  in MeOH/Water. This radical reduction bypasses the stable ylide intermediate.
    
Module C: Thermal Instability & Unknown Byproducts

Issue: "I tried a catalyst-free thermal Huisgen cycloaddition (heating with alkyne) at 80°C. The reaction turned black, and I see multiple peaks but no triazole."

Diagnosis: Nitrene Formation and Ring Contraction. Ortho-substituted aryl azides are thermally unstable.[1] Heating 2-azidobenzonitrile induces the loss of


 to form a singlet nitrene. This nitrene typically does not react with the alkyne efficiently; instead, it undergoes intramolecular reactions, such as ring expansion or attack on the nitrile, leading to tarry polymers or indazole derivatives.

Corrective Action:

  • STOP all thermal click attempts. This substrate is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or thermal click.[1]

  • Strict Temperature Limit: Maintain reaction temperatures < 50°C .

Section 3: Reaction Pathways & Troubleshooting Logic

The following diagram illustrates the competitive pathways available to this compound and the decision logic for troubleshooting.

ReactionPathways Start This compound (Starting Material) CuAAC_Cond Reaction: CuAAC (Alkyne + Cu) Start->CuAAC_Cond Staud_Cond Reaction: Staudinger (PPh3 + H2O) Start->Staud_Cond Thermal_Cond Reaction: Heating (>60°C) Start->Thermal_Cond Chelation FAILURE: Nitrile Chelates Cu (No Reaction) CuAAC_Cond->Chelation Standard Conditions Success_Click SUCCESS: 1,4-Triazole Product CuAAC_Cond->Success_Click Add THPTA Ligand + High Cu Load Stable_Ylide STUCK: Stabilized Iminophosphorane (Ar-N=PPh3) Staud_Cond->Stable_Ylide Neutral pH Success_Amine SUCCESS: 2-Amino-3-fluorobenzonitrile Stable_Ylide->Success_Amine Add HCl/AcOH + Heat (50°C) Nitrene FAILURE: Nitrene Formation (-N2) Thermal_Cond->Nitrene Thermal Decomp Decomp Indazole/Polymer (Tarry Mixture) Nitrene->Decomp

Caption: Figure 1. Competitive reaction pathways for this compound. Green paths indicate optimized protocols; Red/Yellow paths indicate common failure modes.

Section 4: Experimental Protocols
Protocol 1: Optimized CuAAC "Click" Reaction

Use this for library synthesis or conjugation.[1]

  • Preparation: Dissolve this compound (1.0 eq) and Terminal Alkyne (1.1 eq) in DMSO (0.2 M concentration).

  • Catalyst Mix: In a separate vial, mix CuSO4·5H2O (0.1 eq) and THPTA Ligand (0.2 eq) in water.[1] Stir for 5 mins to form the complex (solution turns blue).

  • Initiation: Add the Cu-THPTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (0.5 eq) dissolved in water. The solution may turn yellow/colorless.

  • Reaction: Stir at 40°C for 4–16 hours.

  • Workup: Dilute with water, extract with EtOAc. If the copper ligand persists, wash the organic layer with 10% EDTA solution.

Protocol 2: Acid-Promoted Staudinger Reduction

Use this to generate the amine intermediate.

  • Formation: Dissolve Azide (1.0 eq) in THF.[1] Add Triphenylphosphine (1.2 eq).[1] Stir at RT until gas evolution (

    
    ) ceases (~1-2 hours).
    
  • Hydrolysis: Add Acetic Acid (10 eq) and Water (10 eq).

  • Heating: Warm the mixture to 50°C for 2 hours.

  • Workup: Neutralize with saturated NaHCO3, extract with DCM. The product (amine) is less polar than the intermediate ylide.

References
  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1] Link

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] Link[1]

  • BroadPharm. (2022).[1][2] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides. Link

  • Sigma-Aldrich. (2023).[1] Fluorinated Azides: Click Chemistry Meets Fluorine. Technical Article. Link

  • BenchChem. (2025).[1][3] Technical Support: Thermal Decomposition of Azidobenzo[b]thiophenes (Analogous ortho-substituted azide behavior). BenchChem Support. Link[1]

Sources

Solvent effects on the reactivity of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a high-level support resource for researchers working with 2-Azido-3-fluorobenzonitrile (CAS: N/A - Derivative Class) . It prioritizes mechanistic insight, safety, and troubleshooting over generic procedural lists.

Topic: Solvent Effects on Reactivity & Stability Audience: Medicinal Chemists, Process Chemists, Chemical Biologists

⚠️ CRITICAL SAFETY NOTICE: HALOGENATED SOLVENTS

STOP AND READ: Do NOT use Dichloromethane (DCM) or Chloroform (


) with this compound in the presence of strong bases or during prolonged storage.
  • Hazard: Azide anions (

    
    ) or organic azides can react with di-/tri-halomethanes to form di- and tri-azidomethane , which are highly unstable explosives.
    
  • Recommendation: Substitute DCM with Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) for extractions and chromatography whenever possible.

Module 1: The Nitrene Divergence (Thermal & Photochemical Reactivity)

Context: Upon heating (>110°C) or UV irradiation, this compound loses


 to generate a highly reactive nitrene  intermediate. The solvent chosen dictates whether this nitrene forms a useful product or intractable tar.
The Mechanism

The singlet nitrene species (


) is formed initially. It has two fates:
  • Intersystem Crossing (ISC): Relaxes to the triplet nitrene (

    
    ), which acts as a diradical (leading to azo-dimers or H-abstraction).
    
  • Ring Expansion: Rearranges to a benzazirine/ketenimine, which is electrophilic.

Solvent Selection Guide
Desired OutcomeRecommended SolventMechanism
C-H Insertion Inert/Viscous (e.g., Chlorobenzene, Fluorobenzene)The "Cage Effect" in viscous solvents promotes singlet reactivity before ISC occurs.
Ring Expansion (Azepine) Nucleophilic (e.g., Diethylamine, Methanol)Nucleophiles trap the ring-expanded ketenimine intermediate to form 3H-azepines or aniline derivatives.
Azo-Dimerization Non-viscous/Inert (e.g., Pentane, Hexane)Favors diffusion and triplet nitrene recombination.
Troubleshooting: "My reaction turned into black tar."
  • Cause: Polymerization of the triplet nitrene.

  • Solution:

    • Switch Solvent: Use a "trapping" solvent (e.g., THF or Dioxane) if C-H insertion is not the goal.

    • Dilution: Run the reaction at high dilution (<0.01 M) to prevent intermolecular radical recombination.

Workflow Diagram: Nitrene Fate Decision Tree

NitrenePathways Start This compound (Excitation: Heat/hv) Singlet Singlet Nitrene (¹N) Start->Singlet -N₂ Triplet Triplet Nitrene (³N) (Ground State) Singlet->Triplet Intersystem Crossing (Non-viscous solvents) Expansion Ring Expansion (Dehydroazepine) Singlet->Expansion Rearrangement Product_CH C-H Insertion Products Singlet->Product_CH Viscous/Inert Solvent (Cage Effect) Product_Tar Azo-Dimers / Polymer (Tar) Triplet->Product_Tar Radical Recombination Product_Azepine Azepines / Anilines Expansion->Product_Azepine Nucleophilic Solvent (Amine/Alcohol trap)

Caption: Figure 1. Solvent-dependent pathways of aryl nitrene decomposition. Nucleophilic solvents favor ring expansion; inert solvents favor radical pathways.

Module 2: 1,3-Dipolar Cycloaddition (Click Chemistry)

Context: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.[1] Issue: The electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) groups makes this azide electron-deficient. This lowers the LUMO, theoretically accelerating reactions with electron-rich alkynes, but it also destabilizes the copper-intermediate if the solvent is incorrect.

Solvent Compatibility Matrix
Solvent SystemCompatibilityNotes
tBuOH / Water (1:1) Excellent Standard for CuAAC. Water accelerates the reaction via hydrophobic effects; tBuOH solubilizes the organic azide.
DMSO / Water Good Best for highly polar substrates. DMSO stabilizes Cu(I) but can make product isolation (work-up) difficult due to high boiling point.
THF Moderate Good solubility, but Cu(I) catalysts are often less stable/active than in aqueous mixtures. Requires strict anaerobic conditions.
MeCN Poor Acetonitrile can coordinate to Cu(I), competing with the alkyne/azide and potentially inhibiting the catalytic cycle.
Troubleshooting: "The reaction stalls after 50% conversion."
  • Diagnosis: Oxidation of Cu(I) to Cu(II) or catalyst poisoning.

  • Fix:

    • Degas Solvents: Oxygen is the enemy. Sparge solvents with Argon for 15 mins.

    • Add Reducing Agent: Add Sodium Ascorbate (0.1 - 0.5 eq) to regenerate Cu(I) in situ.

    • Ligand Support: Use TBTA or THPTA ligands to protect the Cu(I) center, especially in complex biological media.

Module 3: Nucleophilic Aromatic Substitution (SNAr) Stability

Context: Users often attempt to react the Azide or Nitrile, but the Fluorine atom is a potential leaving group. Risk: In polar aprotic solvents (DMF, DMSO) with strong bases, the Fluorine at position 3 (activated by the ortho-azide and meta-nitrile) can be displaced by nucleophiles.

Preventing Unwanted SNAr

If you observe a byproduct where the Fluorine is lost:

  • Lower the Temperature: SNAr of meta-activated fluorines usually requires heat (>60°C). Keep reactions <40°C.

  • Change Base: Switch from Carbonates (

    
    , 
    
    
    
    )
    to Phosphates (
    
    
    )
    .
    • Why? Research on polyfluoroarenes indicates

      
       in MeCN provides better control over mono-substitution and prevents over-reaction compared to Carbonate/DMF systems.
      
  • Avoid Amine Solvents: Do not use pyridine or neat amines as solvents; they will act as nucleophiles and displace the fluoride.

Workflow Diagram: Reaction Troubleshooting

ReactivityTroubleshoot Issue Problem Detected CheckSolvent Check Solvent System Issue->CheckSolvent Branch_Tar Black Tar/Polymer CheckSolvent->Branch_Tar Thermolysis Branch_Stall Click Rxn Stalled CheckSolvent->Branch_Stall CuAAC Branch_Sub Loss of Fluorine CheckSolvent->Branch_Sub Basic Conditions Sol_Dilute Dilute (<0.01M) Change to Nucleophilic Solvent Branch_Tar->Sol_Dilute Sol_Ascorbate Add Na-Ascorbate Switch to tBuOH/H2O Branch_Stall->Sol_Ascorbate Sol_Temp Lower Temp (<40°C) Switch Base to K3PO4 Branch_Sub->Sol_Temp

Caption: Figure 2. Diagnostic workflow for common reactivity issues with this compound.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: Yes, but choose the solvent carefully. Store in Ethyl Acetate or Toluene at -20°C. Avoid storing in halogenated solvents (DCM/CHCl3) due to the explosion hazard mentioned above. Avoid storing in acetone, as azides can react with ketones over long periods.

Q: Is the fluorine atom reactive enough for late-stage functionalization? A: It is moderately reactive. While the nitrile is meta (less activating), the ortho-azide provides some inductive activation. To displace the Fluorine intentionally, use a polar aprotic solvent (DMSO) and heat, but be wary of the azide decomposing (>100°C).

Q: How do I quench unreacted azide? A: If you have residual azide after a reaction, do not just rotovap it to dryness (explosion risk). Quench by adding a phosphine (e.g., Triphenylphosphine) and water to reduce it to the amine (Staudinger reduction) before disposal.

References

  • Solvent Effects on 1,3-Dipolar Cycloaddition

    • Huisgen, R. et al.[2] "Kinetics and Mechanism of 1,3-Dipolar Cycloadditions."[2] Angewandte Chemie International Edition, 1963.

    • Note: Establishes that solvent polarity has minimal effect on the concerted mechanism, but solubility dictates r
  • SNAr Reactivity of Polyfluoroarenes

    • Ikeda, K. et al.
    • Note: Demonstrates the superiority of /MeCN for controlled substitution on fluorobenzonitriles.
  • Photochemistry of Aryl Azides

    • Gritsan, N. P. et al. "Photochemistry of ortho, ortho' dialkyl phenyl azides." J. Am. Chem. Soc., 2001.
    • Note: Details the Singlet-Triplet nitrene equilibrium and solvent viscosity effects.
  • Safety of Azides

    • University of New Mexico. "Standard Operating Procedure: Safe Handling of Azido Compounds."
    • Note: Authoritative source on the incompatibility of azides with halogen

Sources

Navigating the Synthesis and Application of 2-Azido-3-fluorobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Azido-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the smooth progress of your reactions and analytical monitoring. Our approach is rooted in practical, field-tested experience to help you overcome common challenges and achieve reliable, reproducible results.

Troubleshooting Guide: Real-Time Solutions for Your Experiments

This section addresses specific issues that may arise during the use of this compound, offering step-by-step guidance to diagnose and resolve them.

Question 1: My azide-alkyne cycloaddition (Click Reaction) is sluggish or incomplete. What are the potential causes and how can I fix it?

Answer:

A slow or incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a frequent challenge. The root cause often lies in the catalyst's activity, the purity of your reagents, or the reaction conditions.

Immediate Troubleshooting Steps:

  • Assess Catalyst Integrity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), ensure your reducing agent (commonly sodium ascorbate) is fresh and used in slight excess. The solution should turn a pale yellow or become colorless upon addition of the reducing agent. A persistent blue or green color indicates an issue with the reduction to Cu(I).

  • Oxygen Exclusion: Cu(I) is susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst. While many "click" reactions are robust in the presence of air, for a sluggish reaction, it is crucial to degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the copper catalyst. Maintaining the reaction under an inert atmosphere can significantly improve the outcome.[1]

  • Ligand Assistance: The use of a stabilizing ligand for the Cu(I) catalyst can enhance its activity and prevent disproportionation. Tris(benzyltriazolylmethyl)amine (TBTA) or other triazole-based ligands are commonly employed. If you are not using a ligand, consider adding one to your reaction mixture.

  • Solvent Choice: Ensure your solvent fully dissolves all reactants. For polar reactants, solvents like DMSO, DMF, or t-butanol/water mixtures are effective. For less polar systems, THF or dichloromethane might be more suitable.

  • Purity of Reactants: Impurities in either the this compound or the alkyne partner can interfere with the reaction. Re-purify your starting materials if their purity is questionable. Trace amounts of coordinating impurities can sequester the copper catalyst.

Workflow for Optimizing a Sluggish Click Reaction:

cluster_start Problem: Sluggish/Incomplete Reaction cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Reaction Start catalyst Check Cu(I) formation (color change) start->catalyst 1. Catalyst Check oxygen Degas solvent and reactants catalyst->oxygen 2. Oxygen Exclusion ligand Add Cu(I) stabilizing ligand (e.g., TBTA) oxygen->ligand 3. Ligand Addition solvent Ensure complete solubility of all reactants ligand->solvent 4. Solvent Optimization purity Verify purity of starting materials solvent->purity 5. Purity Verification end Reaction proceeds to completion purity->end

Caption: Troubleshooting workflow for a sluggish azide-alkyne cycloaddition.

Question 2: I am observing the disappearance of my starting azide by TLC and FTIR, but I cannot isolate the desired product. What is happening?

Answer:

This scenario often points towards the thermal instability of the aryl azide, leading to decomposition rather than the intended reaction. Aryl azides can decompose upon heating to form highly reactive nitrenes, which can then undergo a variety of side reactions.[2]

Diagnostic Steps:

  • Analyze Reaction Temperature: this compound, like other aryl azides, can be sensitive to heat. If your reaction is being conducted at an elevated temperature, this is the most likely cause. The disappearance of the characteristic azide stretch in the FTIR spectrum (~2100-2140 cm⁻¹) and the starting material spot on TLC, without the appearance of the product, is a strong indicator of decomposition.

  • Check for Nitrene-Related Side Products: The generated nitrene can lead to a complex mixture of products, including polymeric materials or products from reactions with the solvent. This can appear as a smear on your TLC plate or baseline noise in your crude NMR spectrum.

  • Light Sensitivity: While less common for thermal decomposition, some azides are sensitive to UV light. If your reaction is exposed to direct sunlight or a strong light source for an extended period, photochemical decomposition could be a contributing factor.

Solutions:

  • Reduce Reaction Temperature: If possible, run your reaction at a lower temperature, even if it requires a longer reaction time. For many reactions, including "click" chemistry, room temperature is sufficient.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.

  • In Situ Formation and Use: If the azide is particularly unstable under your reaction conditions, consider a synthetic route where the azide is generated and consumed in the same pot without isolation.

Question 3: My NMR spectrum of the reaction mixture is complex and difficult to interpret. How can I effectively monitor the reaction progress using NMR?

Answer:

NMR spectroscopy is a powerful tool for real-time reaction monitoring.[3][4][5] However, overlapping signals can make interpretation challenging.

Effective NMR Monitoring Strategy:

  • Identify Unique, Well-Resolved Peaks: Before starting the reaction, obtain clean ¹H and ¹⁹F NMR spectra of your starting materials (this compound and the reaction partner) and, if possible, the expected product. Identify peaks that are in a clear region of the spectrum and are unique to each species. The fluorine signal in this compound can be a particularly useful and clean handle for monitoring its consumption.

  • Use an Internal Standard: Add a known amount of an inert compound with a simple NMR spectrum (e.g., 1,3,5-trimethoxybenzene or another suitable standard that does not react with your components) to your reaction mixture. By comparing the integral of your starting material or product peaks to the integral of the internal standard, you can accurately quantify the conversion over time.

  • Time-Course Experiment: Take aliquots from the reaction mixture at regular intervals, quench the reaction if necessary (e.g., by cooling or adding a quenching agent), and acquire an NMR spectrum. Plotting the relative integrals of the starting material and product peaks against time will give you a kinetic profile of the reaction.

Table 1: Example of NMR Data for Reaction Monitoring

CompoundMonitored NucleusCharacteristic Chemical Shift (ppm)Expected Change During Reaction
This compound¹HAromatic region (multiplets)Decrease in intensity
This compound¹⁹FSpecific singlet/doubletDecrease in intensity
Alkyne Partner¹HAcetylenic proton (if terminal)Decrease in intensity
Triazole Product¹HNew aromatic/triazole proton signalIncrease in intensity
Internal Standard¹HSharp singlet(s) in a clear regionConstant intensity

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: Organic azides are energetic compounds and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Avoid Shock and Friction: Do not scrape or grind solid this compound. Handle it gently.

  • Heat Sensitivity: Avoid heating the compound unnecessarily. If heating is required for a reaction, do so behind a blast shield and on a small scale initially.

  • Heavy Metals: Avoid contact with heavy metals such as lead, copper, silver, and mercury, as this can form highly explosive heavy metal azides. Use plastic or glass spatulas.

  • Storage: Store in a cool, dark, and well-ventilated area, away from acids and oxidizing agents.

Q2: How can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A2: TLC is a quick and effective way to monitor reaction progress.

  • Choose an Appropriate Solvent System: Find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting materials and the product. The starting azide is typically less polar than the resulting triazole product in a click reaction.

  • Co-spotting: On the TLC plate, spot your starting material, your reaction mixture, and a "co-spot" containing both. This will help you to definitively identify the starting material spot in your reaction mixture.

  • Visualization: Use a UV lamp (254 nm) for visualization. Aromatic compounds will appear as dark spots. You can also use staining agents like potassium permanganate if your compounds are not UV-active.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to the this compound diminish in intensity, while a new spot for the product appears and intensifies.

Q3: What is the characteristic infrared (IR) absorption for the azide group in this compound?

A3: The azide functional group has a very strong and sharp characteristic absorption band in the IR spectrum. For this compound, you should look for a peak in the region of 2100-2140 cm⁻¹ .[6][7] The disappearance of this peak is a reliable indicator of the consumption of the azide.

Q4: Can the fluorine atom on the benzene ring affect the reactivity of the azide group?

A4: Yes, the fluorine atom, being electron-withdrawing, can influence the reactivity of the aryl azide. In the context of 1,3-dipolar cycloadditions, electron-withdrawing groups on the aryl azide can increase its reactivity towards electron-rich alkynes.[8][9][10][11] This electronic effect can be beneficial for reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: General Procedure for Monitoring a CuAAC Reaction by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for monitoring reaction progress.[12][13]

  • Method Development:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Develop a gradient or isocratic method using a mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Detection: Use a UV detector set to a wavelength where all components (starting materials and product) have significant absorbance (e.g., 254 nm).

    • Calibration: Inject known concentrations of your starting materials and purified product to determine their retention times and response factors.

  • Reaction Monitoring:

    • At timed intervals (e.g., t = 0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly with the mobile phase or a suitable solvent to stop the reaction.

    • Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulates.

    • Inject the filtered sample into the HPLC.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the percent conversion and yield at each time point based on the peak areas and response factors.

Protocol 2: Step-by-Step Guide for Reaction Monitoring by FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of your solvent.

  • Initial Spectrum: Dissolve a small amount of this compound in the reaction solvent and record its IR spectrum. Clearly identify and record the wavenumber of the azide peak (~2100-2140 cm⁻¹).

  • Reaction Monitoring:

    • Set up the reaction as planned.

    • At various time points, take a small sample from the reaction mixture.

    • If using an ATR-FTIR probe, you can monitor the reaction in real-time. If not, place a drop of the reaction mixture on the ATR crystal or between salt plates and record the spectrum.

    • Observe the decrease in the intensity of the azide peak over time. The reaction is complete when this peak is no longer detectable.

Visualizing the Monitoring Process:

cluster_workflow Reaction Monitoring Workflow reaction Reaction in Progress sampling Take Aliquot at Time (t) reaction->sampling tlc TLC Analysis sampling->tlc Qualitative hplc HPLC Analysis sampling->hplc Quantitative nmr NMR Analysis sampling->nmr Quantitative/ Structural ftir FTIR Analysis sampling->ftir Functional Group Disappearance decision Reaction Complete? tlc->decision hplc->decision nmr->decision ftir->decision decision->reaction No end Work-up and Purification decision->end Yes

Caption: A generalized workflow for monitoring chemical reactions.

References

  • Gao, C., et al. (2021). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 26(15), 4479. [Link]

  • Chen, Z., et al. (2011). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 35(10), 594-595.
  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Dual-sugar imaging using isonitrile and azido-based click chemistries. Chemical Communications, 50(44), 5936-5938. [Link]

  • Rossin, R., et al. (2013). Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline. Bioconjugate Chemistry, 24(7), 1210-1217. [Link]

  • Getahun, Z., et al. (2009). A Direct Comparison of Azide and Nitrile Vibrational Probes. Journal of the American Chemical Society, 131(48), 17512-17517. [Link]

  • Gronowitz, S., & Westerlund, C. (1977). The Synthetic Utility of Heteroaromatic Azido Compounds. I. Preparation and Reduction of Some 3-Azido-2-substituted-furans, -thiophenes and -selenophenes. Acta Chemica Scandinavica, B31, 745-752.
  • ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. [Link]

  • Google Patents. (1993).
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • ResearchGate. (2020). Effect of incompatible substances on the thermal stability and decomposition products of 2,2-azobisisobutyronitrile and 1,1′-azobis(cyclohexanecarbonitrile).
  • Rebandt, J., et al. (2019). Linear and Two-Dimensional Infrared Spectroscopy of the Multifunctional Vibrational Probe, 3-(4-Azidophenyl) Propiolonitrile. The Journal of Physical Chemistry B, 123(46), 9875-9885.
  • Magritek. (n.d.). On-line NMR reaction monitoring. [Link]

  • Chouhan, K. K., et al. (2021).
  • Bach, R. D., & Dmitrenko, O. (2004). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of the American Chemical Society, 126(13), 4444-4452. [Link]

  • Ganan, A. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Chromatographic Science, 44(8), 483-487. [Link]

  • Govdi, A. I., et al. (2024). Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. New Journal of Chemistry.
  • Mosset, P. (2020). Synthesis of (2S,3R,5R)-2-Azido-3,5-dihydroxynonadecane Sphingolipid Analogue.
  • ResearchGate. (2016). Copper-catalysed azide-alkyne cycloadditions (CuAAC)
  • Google Patents. (2016).
  • Fisher Scientific. (n.d.).
  • Spicer, C. D., & Davis, B. G. (2014). Dual-sugar imaging using isonitrile and azido-based click chemistries.
  • Xie, S. (2021). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. DiVA portal.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • ResearchGate. (2014).
  • Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Molecules, 25(14), 3236. [Link]

  • ResearchGate. (2004). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles.
  • ResearchGate. (2005). Synthesis of Some Novel Azido- and Tetrazoloquinoline-3-carbonitriles and Their Conversion into 2,4-Diaminoquinoline-3-carbonitriles.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • ResearchGate. (2018). Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer.
  • Rastogi, V. K., et al. (2002). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1987-2004. [Link]

  • ResearchGate. (n.d.). FTIR spectra of azido-functional copolymer 3 (black, top), 2-bro-.
  • ResearchGate. (n.d.). (A) FTIR spectra of 4-azidobenzonitrile and covalently modified CNO...

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-3-fluorobenzonitrile is a trifunctionalized benzene derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct substituents—an azido group, a fluorine atom, and a nitrile group—on the aromatic ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation. Understanding the ¹H NMR spectrum is critical for confirming the successful synthesis of this molecule and for assessing its purity.

This guide will delve into the predicted ¹H NMR spectrum of this compound, drawing on established principles of NMR spectroscopy and comparative data from analogous compounds. We will explore the influence of each substituent on the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available in the searched databases, we can predict its key features with a high degree of confidence. The molecule has three aromatic protons, which we will denote as H-4, H-5, and H-6.

Structure and Numbering:

Based on the electronic properties of the substituents, we can anticipate the following:

  • Nitrile Group (-CN): This is a strongly electron-withdrawing and anisotropic group. It will deshield adjacent protons, shifting them downfield.

  • Azido Group (-N₃): This group is also electron-withdrawing, contributing to the overall deshielding of the aromatic protons.

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect, deshielding nearby protons. Importantly, it will also introduce characteristic spin-spin coupling (J-coupling) with adjacent protons.

Considering these effects, the aromatic region of the ¹H NMR spectrum is expected to show three distinct multiplets between 7.0 and 8.0 ppm.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of this compound with the experimental ¹H NMR data of structurally similar compounds. This comparative approach allows for a more robust interpretation of substituent effects.

Table 1: ¹H NMR Data of Reference Compounds
CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)Reference
2-Fluorobenzonitrile CDCl₃Aromatic protons typically appear in the range of 7.1-7.7 ppm.[1][2]
3-Fluorobenzonitrile CDCl₃Signals are observed around 7.35-7.52 ppm.[3]
4-Fluorobenzonitrile CDCl₃Two sets of doublets are present at approximately 7.19 ppm and 7.68 ppm, with J(H,F) and J(H,H) couplings.[4]
2-Aminobenzonitrile DMSO-d₆Aromatic protons are found between 6.6 and 7.4 ppm, with the amino protons appearing as a broad singlet.[5][6]
3-Chlorobenzonitrile CDCl₃Aromatic signals are in the region of 7.4-7.7 ppm.[7]

Analysis of Substituent Effects:

  • Fluorine Substitution: The data for fluorobenzonitrile isomers demonstrate the deshielding effect of the fluorine atom and the characteristic H-F coupling. For instance, in 4-fluorobenzonitrile, the protons ortho to the fluorine are coupled to it, resulting in a doublet of doublets.[4]

  • Amino vs. Azido Group: The ¹H NMR spectrum of 2-aminobenzonitrile shows that the amino group, being electron-donating, shields the aromatic protons, causing them to appear at a relatively upfield region compared to benzonitrile itself.[5][6] In contrast, the electron-withdrawing azido group in our target molecule is expected to shift the protons downfield.

  • Nitrile Group: The powerful electron-withdrawing nature of the nitrile group consistently results in the downfield chemical shifts of aromatic protons in all the benzonitrile analogs listed.[8]

Predicted Spectral Details for this compound

Taking into account the additive effects of the substituents, we can predict the following for the ¹H NMR spectrum of this compound:

  • H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the azido group. It is expected to be the most deshielded proton, likely appearing as a doublet of doublets due to coupling with H-5 and a smaller coupling with H-4.

  • H-4: This proton is ortho to the fluorine atom and meta to the nitrile group. It will be deshielded by both groups and will exhibit a characteristic doublet of triplets or a complex multiplet due to coupling with H-5 and the fluorine atom.

  • H-5: This proton is situated between H-4 and H-6 and will be coupled to both, as well as to the fluorine atom (four-bond coupling, likely small). It is expected to appear as a complex multiplet, likely a triplet of doublets.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire the ¹H NMR spectrum of this compound, the following protocol is recommended as a starting point.

Workflow for Sample Preparation and NMR Acquisition

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer. transfer->instrument Load Sample shimming Shim the magnetic field to optimize homogeneity. instrument->shimming acquire Acquire the 1H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 5s relaxation delay). shimming->acquire ft Fourier transform the raw data. acquire->ft Process Data phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). integrate->reference

Caption: Standard workflow for ¹H NMR analysis.

Instrumentation and Solvents:

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.[9][10] The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a good first choice for many organic molecules.[11] However, if solubility is an issue, or if hydrogen bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11] It is important to note that the chemical shifts of the analyte can vary slightly depending on the solvent used.[11]

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a complex but interpretable pattern in the aromatic region, with three distinct multiplets influenced by the unique electronic and spatial arrangement of the azido, fluoro, and cyano substituents. By leveraging comparative data from structurally related compounds and applying fundamental NMR principles, researchers can confidently assign the proton signals and verify the structure of this important molecule. The experimental and data processing workflows provided in this guide offer a robust framework for obtaining high-quality ¹H NMR data for this and other complex aromatic systems.

References

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Wiley Online Library. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • SciSpace. (1975). The Synthetic Utility of Heteroaromatic Azido Compounds. I. Preparation and Reduction of Some 3-Azido-2-substituted. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

Sources

Technical Assessment: Mass Spectrometry Profiling of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the mass spectrometric behavior of 2-Azido-3-fluorobenzonitrile , a specialized aryl azide intermediate used in photoaffinity labeling and heterocycle synthesis. It compares the efficacy of standard ionization techniques (EI) versus soft ionization alternatives (ESI/APCI) to resolve the "Azide Paradox"—the challenge of analyzing a molecule designed to be unstable.

Executive Summary

This compound (C₇H₃FN₄, MW 162.12) presents a distinct analytical challenge due to the lability of the azido group (-N₃). While Electron Impact (EI) mass spectrometry is the industry standard for small molecules, it is often unsuitable for this compound due to thermal decomposition in the injector port and source, leading to false identification of the nitrene or amine degradation products.

This guide compares the "Standard" approach (GC-MS/EI) against the "Recommended" alternatives (LC-MS/ESI and Direct Probe), providing evidence-based protocols to ensure data integrity during drug development and synthetic validation.

Quick Comparison Matrix
FeatureGC-MS (EI) LC-MS (ESI) Direct Insertion Probe (DIP-MS)
Primary Ion Observed

134


163


162

Thermal Degradation High (Injector >150°C)Low (Ambient/Heated Gas)Low (Programmable Ramp)
Structural Fidelity Poor (Pyrolysis artifacts)Excellent (Intact adducts)Good (Depends on ramp)
Suitability Impurity profiling onlyQuantitation & ID Structural Confirmation

Safety & Handling (The "Zero-Step")

Aryl azides are high-energy molecules. While the electron-withdrawing nitrile and fluorine groups on the benzene ring provide some stabilization, This compound remains sensitive to heat and UV light.

  • Hazard: Potential for rapid decomposition releasing

    
     gas.
    
  • Storage: Amber vials, -20°C, under Argon.

  • Sample Prep: All solutions must be prepared in reduced light to prevent photolysis to the nitrene prior to injection.

Deep Dive: Fragmentation & Mechanism

Understanding the MS behavior requires mapping the decomposition pathways. The "ortho" fluorine substituent exerts an electronic effect that influences the stability of the nitrene intermediate.

Theoretical Fragmentation Pattern (EI)

In hard ionization (70 eV), the molecular ion (


 162) is often invisible. The spectrum is dominated by the loss of molecular nitrogen (

, 28 Da).
  • 
     162 (
    
    
    
    ):
    Trace intensity. The azide radical cation is unstable.
  • 
     134 (
    
    
    
    , Base Peak):
    Formation of the 3-fluoro-2-cyanophenylnitrene . This species is highly reactive and may undergo ring expansion to form a ketenimine or benzazepine derivative.
  • 
     107 (
    
    
    
    , Loss of HCN):
    The nitrene/azepine species loses HCN (from the nitrile group or ring fragmentation).
Visualization: Decomposition Pathway

The following diagram illustrates why GC-MS often yields the "Decomposed" spectrum rather than the "Intact" spectrum.

AzideDecomposition cluster_legend Legend Azide This compound (m/z 162) Nitrene Nitrene Intermediate (m/z 134) Azide->Nitrene -N2 (Thermal/EI) Azepine Ring Expansion (Azepine) Nitrene->Azepine Rearrangement Fragment Fragment (m/z 107) Nitrene->Fragment -HCN Azepine->Fragment -HCN key Blue: Intact Molecule Red: Thermal Artifact Yellow: Rearranged Isomer

Figure 1: Thermal and EI-induced decomposition pathway of this compound. The loss of N2 is the primary event.

Analytical Comparison: Choosing the Right Tool

Option A: GC-MS (Electron Impact)
  • Status: Not Recommended for intact identification.[1]

  • The Problem: The injector port temperature (typically 250°C) provides sufficient activation energy to cleave the

    
     bond before the molecule reaches the ion source [1].
    
  • Data Interpretation: If you observe a peak at

    
     134 but no 
    
    
    
    162, do not assume the synthesis failed. It is likely the pyrolysis product of the correct compound.
  • Mitigation: If GC-MS is the only option, use a "Cold On-Column" injection starting at 40°C and ramping slowly.

Option B: LC-MS (Electrospray Ionization - ESI)
  • Status: Gold Standard .

  • The Advantage: ESI is a "soft" ionization technique that occurs in the liquid phase at atmospheric pressure. The cooling effect of the solvent evaporation protects the thermally labile azide.

  • Expected Signals:

    • Positive Mode:

      
      , 
      
      
      
      ,
      
      
      .
    • Negative Mode: Often poor sensitivity unless the nitrile allows for

      
       or adduct formation 
      
      
      
      .
  • Protocol: Use Acetonitrile/Water with 0.1% Formic Acid. Avoid high desolvation temperatures (>350°C).

Option C: Orthogonal Validation (19F-NMR & IR)

Mass spectrometry should not be the sole characterization tool.

  • IR: Look for the characteristic azide stretch at ~2100–2150 cm⁻¹ . This band is strong and diagnostic.

  • 19F-NMR: The fluorine atom at position 3 provides a clean singlet/multiplet distinct from the starting material (e.g., 2,3-difluorobenzonitrile).

Experimental Protocols

Protocol 1: LC-MS (ESI) for Intact Mass Confirmation

Objective: Confirm the presence of the labile parent ion (


 162).
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Acetonitrile (LC-MS grade).

    • Critical: Keep sample in an amber vial wrapped in foil. Do not sonicate (heat generation).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Generic Q-TOF/Triple Quad):

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Gas Temp: < 300°C (Lower is better to prevent in-source fragmentation).

    • Fragmentor Voltage: Low (e.g., 70-100V). High voltage will mimic EI fragmentation (

      
       loss).
      
Protocol 2: Workflow Decision Tree

Use this logic flow to determine the correct analysis path for your sample.

DecisionTree Start Sample: this compound CheckPurity Goal: Purity/ID? Start->CheckPurity LCMS LC-MS (ESI+) Target: m/z 163 [M+H] CheckPurity->LCMS Quant/ID IR FT-IR Target: ~2130 cm-1 CheckPurity->IR Functional Group Check Result1 Confirmed LCMS->Result1 Peak found? GCMS GC-MS (EI) Expect: m/z 134 (No m/z 162) LCMS->GCMS No Peak? Check Decomposition Warning Warning: Thermal Artifacts Do not interpret as impurity GCMS->Warning Analysis

Figure 2: Analytical decision matrix. Green paths indicate recommended workflows; Red indicates high-risk pathways.

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(24), 3796–3803. Link

  • Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. Link

  • Soundararajan, N., & Platz, M. S. (1990). Descriptive photochemistry of polyfluorinated aryl azides. The Journal of Organic Chemistry, 55(7), 2034–2044. Link

  • NIST Chemistry WebBook. (n.d.). Mass Spectrum of 2-Fluorobenzonitrile (Analog). National Institute of Standards and Technology.[2] Link

Sources

A Comparative Guide to the Application of Azide-Functionalized Probes in Biological Assays: The Case of 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the ability to selectively tag and visualize biomolecules within their native environment is paramount to unraveling complex biological processes. This has led to the ascendancy of bioorthogonal chemistry, a suite of reactions that can proceed within living systems without interfering with endogenous biochemistry. The azide functional group, being small, stable, and abiotic, has emerged as a cornerstone of this field.[1][2]

This guide focuses on the potential utility of 2-Azido-3-fluorobenzonitrile as a chemical probe within this context. While direct biological efficacy data for this specific molecule is not yet prevalent in the literature, its structure—possessing an azide handle for bioorthogonal ligation, a nitrile group, and a fluorine atom—makes it an intriguing candidate for various applications in chemical biology and drug discovery. The inclusion of fluorine can, for instance, modulate metabolic stability and binding affinity, while the nitrile group offers a potential site for further chemical modification.[3][4][5]

Instead of a direct comparison of its biological effects, this guide will provide a comparative analysis of the primary bioorthogonal chemistries through which a probe like this compound could be deployed. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by established experimental protocols.

Comparative Analysis of Azide-Reactive Bioorthogonal Chemistries

The utility of an azide-functionalized probe is defined by the chemistry used to ligate it to a reporter molecule (e.g., a fluorophore or biotin). The three principal reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[1][6] Each presents a unique set of trade-offs in terms of reaction kinetics, biocompatibility, and experimental design.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reactants Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO, BCN)Azide + Triarylphosphine
Catalyst Copper (I)None (Metal-free)None (Metal-free)
Kinetics Very FastFastModerate to Slow
Biocompatibility Limited by copper cytotoxicity, requires ligands to mitigate.Excellent, widely used in live cells and organisms.Excellent, the first bioorthogonal reaction used in vivo.[1]
Advantages High efficiency, simple alkyne partner.No catalyst toxicity, high selectivity.Metal-free, historically significant.
Disadvantages Copper toxicity can be a concern for living systems.Bulky cyclooctyne can be sterically hindering.Slower kinetics, potential for phosphine oxide side reactions.

Deep Dive into Azide-Reactive Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its efficiency and reliability, forming a stable triazole linkage between an azide and a terminal alkyne.[7][8] This "click chemistry" reaction is exceptionally fast and high-yielding. However, the requisite copper(I) catalyst can be toxic to cells, which has historically limited its application in live-cell imaging. The development of copper-chelating ligands like TBTA has helped to mitigate this toxicity and improve reaction efficiency in biological media.[7]

Conceptual Workflow for CuAAC

cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Ligation cluster_2 Step 3: Analysis A Introduce Azide-Probe (e.g., this compound) into biological system B Add Alkyne-Reporter (e.g., Alkyne-Fluorophore) A->B Biomolecule Incorporation C Add Cu(I) Catalyst + Ligand (e.g., TBTA) D Wash and Image/ Analyze labeled biomolecules C->D Triazole Formation

Caption: General workflow for CuAAC labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity issues associated with CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1] The relief of ring strain provides the thermodynamic driving force for the reaction. SPAAC is highly bioorthogonal and has become a workhorse for live-cell and whole-organism imaging. The primary consideration for SPAAC is that the cyclooctyne partner is significantly larger than a terminal alkyne, which can sometimes introduce steric hindrance or affect the solubility of the probe.

Reaction Diagram for SPAAC

Azide_Probe R1-N₃ Triazole_Product Stable Triazole Adduct Azide_Probe->Triazole_Product Spontaneous Cycloaddition Strained_Alkyne R2-Cyclooctyne Strained_Alkyne->Triazole_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition.

Staudinger Ligation

The Staudinger ligation was the first bioorthogonal reaction to be demonstrated in a biological context.[1] It involves the reaction of an azide with a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond.[2] This reaction is metal-free and highly selective. Its main drawback is its relatively slow kinetics compared to CuAAC and SPAAC, which may not be ideal for tracking highly dynamic processes.

Experimental Protocols

The following are representative protocols that can be adapted for use with an azide-functionalized probe like this compound for labeling proteins in a cell lysate.

Protocol 1: CuAAC Labeling of Proteins in Cell Lysate

  • Protein Labeling: Treat cells with an azide-modified metabolic precursor to incorporate the azide into newly synthesized proteins.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Click Reaction Cocktail: Prepare a fresh "click" cocktail. For a 50 µL final reaction volume, add:

    • 35 µL of cell lysate (containing ~50 µg of protein)

    • 5 µL of alkyne-reporter (e.g., 10X stock of alkyne-biotin)

    • 5 µL of 10X TBTA/Copper(II) sulfate solution

    • 5 µL of 10X sodium ascorbate (freshly prepared)

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by western blotting (for biotin-labeled proteins) or in-gel fluorescence scanning (for fluorophore-labeled proteins).

Protocol 2: SPAAC Labeling of Live Cells

  • Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor for 24-48 hours to allow for incorporation into biomolecules.

  • Cell Preparation: Gently wash the cells twice with warm PBS to remove any unincorporated precursor.

  • Probe Incubation: Add the strained alkyne-fluorophore conjugate (e.g., DBCO-488) to the cell culture medium at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove excess probe.

  • Imaging: The cells are now ready for imaging by fluorescence microscopy.

Conclusion

While the specific biological activities of this compound remain to be elucidated, its chemical structure positions it as a potentially valuable tool for chemical biology. The choice of bioorthogonal chemistry to employ with this or any other azide probe will depend on the specific experimental context. For applications requiring fast kinetics in fixed samples or lysates, CuAAC remains a powerful option. For live-cell imaging where biocompatibility is paramount, SPAAC is the current gold standard. The Staudinger ligation, while kinetically slower, remains a viable metal-free alternative. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to make informed decisions when designing experiments that leverage the power of azide-based bioorthogonal chemistry.

References

  • Interchim. Azide conjugates - for Click chemistry.[Link][7]

  • Interchim. Click Chemistry (Azide / alkyne reaction).[Link][8]

  • Omics Online. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging.[Link][2]

  • ResearchGate. Dual-sugar imaging using isonitrile and azido-based click chemistries.[Link][6]

  • Sparrow Chemical. Fluorobenzonitrile Series.[Link][5]

  • SYNTHESIS. The Science Behind 3-Fluorobenzonitrile: Synthesis, Properties, and Industrial Applications.[Link][4]

Sources

Characterization of Products from 2-Azido-3-fluorobenzonitrile Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization and comparative performance of products derived from 2-Azido-3-fluorobenzonitrile , a versatile fluorinated building block. It focuses on three primary reaction pathways: Staudinger Reduction , CuAAC "Click" Cycloaddition , and Aza-Wittig Cyclization .

Introduction: The Strategic Value of the Precursor

This compound represents a "privileged" scaffold in medicinal chemistry due to its high-density functionalization. It combines three distinct reactive handles on a single benzene ring:

  • Azide (

    
    ):  A high-energy dipole and nitrene precursor, enabling "Click" chemistry and nitrogen-insertion reactions.
    
  • Nitrile (

    
    ):  An electrophilic trap for cyclization or a precursor to amides/amines.
    
  • Fluorine (

    
    ):  A metabolic blocker that modulates pKa and lipophilicity (Bioisostere).
    

This guide compares the products of this precursor against alternative synthetic routes, demonstrating why the azide pathway often yields superior regioselectivity and milder process conditions.

Mechanistic Pathways & Reaction Network

The reactivity of this compound is dominated by the azide group's ability to act as either a 1,3-dipole or a nitrene source.

ReactionNetwork Precursor This compound Amine 2-Amino-3-fluorobenzonitrile (Reduction Product) Precursor->Amine Staudinger Red. (PPh3 / H2O) Triazole 1-(2-cyano-3-fluorophenyl)- 1,2,3-Triazole (Click Product) Precursor->Triazole CuAAC (R-C≡CH / Cu(I)) Imino Iminophosphorane Intermediate Precursor->Imino Staudinger (PPh3, -N2) Quin Fluorinated Quinazolinone (Cyclization Product) Imino->Quin Aza-Wittig (+ R-COCl / R-NCO)

Figure 1: Divergent synthetic pathways for this compound. The azide group serves as the linchpin for accessing amines, triazoles, and fused heterocycles.

Pathway A: Staudinger Reduction to 2-Amino-3-fluorobenzonitrile

The conversion of the azide to an amine is a critical step for accessing fluorinated anilines without using harsh hydrogenation conditions that might reduce the nitrile group.

Comparative Analysis: Azide vs. Nitro Reduction

The primary alternative to using the azide precursor is starting with 2-Nitro-3-fluorobenzonitrile .

FeatureAzide Route (Staudinger) Nitro Route (Alternative) Verdict
Reagents

,

(Neutral pH)

or

Azide Wins (Chemo-selectivity)
Nitrile Stability 100% Retained Risk of reduction to benzylamineAzide Wins
Fluorine Stability StableStable (usually)Tie
Purification Removal of

required
Filtration (Catalyst) or ExtractionNitro Wins (Easier workup)
Experimental Protocol: Self-Validating Staudinger Reduction
  • Reagents: this compound (1.0 eq), Triphenylphosphine (1.1 eq), THF/Water (10:1).

  • Procedure:

    • Dissolve azide in THF. Add

      
       portion-wise at 0°C (control 
      
      
      
      evolution).
    • Stir at RT for 2h until

      
       evolution ceases (Formation of iminophosphorane).
      
    • Add water (excess) and reflux for 1h to hydrolyze.

    • Validation Point: Monitor TLC. The azide spot (high

      
      ) disappears; a polar amine spot appears.
      
    • Workup: Evaporate THF. Acidify to pH 2 (amine goes to aqueous). Wash organic phase (removes

      
      ). Basify aqueous phase to pH 10. Extract amine.[1]
      
Characterization Data (2-Amino-3-fluorobenzonitrile)
  • Physical State: Off-white solid.

  • IR (

    
    ):  3450, 3350 (
    
    
    
    stretch), 2220 (
    
    
    stretch).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    4.50 (br s, 2H,
    
    
    ), 6.60-7.20 (m, 3H, Ar-H). Note: The amine protons are exchangeable with
    
    
    .
  • 
     NMR: 
    
    
    
    -112.5 ppm (approx).

Pathway B: CuAAC "Click" Reaction to Triazoles

Reaction with terminal alkynes yields 1-(2-cyano-3-fluorophenyl)-4-substituted-1,2,3-triazoles . This is superior to nucleophilic aromatic substitution (


) methods for installing triazoles.
Comparative Analysis: CuAAC vs.
MetricCuAAC (Azide + Alkyne)

(Fluoro-nitrile + Triazole)
Regioselectivity Exclusive 1,4-isomer Mixture of 1,4 and 1,5 isomers
Yield >90%Moderate (40-60%)
Substrate Scope Broad (tolerant of most groups)Limited (requires strong nucleophiles)
Experimental Protocol: Copper-Catalyzed Cycloaddition
  • System:

    
     (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/
    
    
    
    (1:1).
  • Process: Mix azide and alkyne (1.0 eq). Add catalyst solution. Stir at RT for 6-12h.

  • Validation: Appearance of precipitate (triazoles are often insoluble in water/alcohol mixtures).

  • Purification: Simple filtration or silica column (Ethyl Acetate/Hexane).

Characterization Data (Triazole Product)
  • 
     NMR Diagnostic:  The triazole C5-proton appears as a sharp singlet at 
    
    
    
    8.0–8.5 ppm
    .
  • 
     NMR:  Distinct shifts for the triazole carbons (~120 ppm and ~148 ppm).
    
  • Mass Spec (ESI):

    
     peak corresponding to (Azide MW + Alkyne MW).
    

Pathway C: Aza-Wittig Cyclization to Quinazolinones

This pathway leverages the in situ generated iminophosphorane (from Step 3A) to react with heterocumulenes (isocyanates, carbon dioxide) or acyl chlorides, forming fused heterocycles like 8-fluoro-4(3H)-quinazolinones .

Mechanism & Advantage

Unlike traditional condensation methods which require high heat and acidic catalysts, the Aza-Wittig reaction proceeds under neutral conditions and is driven by the formation of the strong


 bond (Triphenylphosphine oxide).

Protocol (One-Pot):

  • React this compound with

    
     in dry Toluene (RT, 2h) 
    
    
    
    Iminophosphorane.
  • Add Acyl Chloride (R-COCl) or Isocyanate (R-NCO).

  • Heat to reflux (80-110°C) for 4h.

  • Product: The nitrogen of the iminophosphorane attacks the carbonyl, followed by cyclization onto the neighboring nitrile group.

Characterization (8-Fluoroquinazolinone derivative)
  • IR: Disappearance of Nitrile peak (

    
    ). Appearance of Carbonyl peak (
    
    
    
    ).
  • 
     NMR:  Significant shift due to the change in ring electronics (planarization of the heterocycle).
    

References

  • Staudinger Reduction Mechanism & Applications

    • Title: "The Staudinger Ligation: A Gift to Chemical Biology"[2]

    • Source: NIH / PubMed Central
    • URL: [Link]

  • Click Chemistry (CuAAC) with Fluorinated Azides: Title: "Fluorinated Azides: Click Chemistry Meets Fluorine" Source: Sigma-Aldrich Technical Guides
  • Synthesis of Fluorinated Indoles/Indazoles

    • Title: "Synthesis of indazole-based fluorophores"
    • Source: NIH / PubMed
    • URL: [Link]

  • General Reactivity of 2-Azidobenzonitriles

    • Title: "Reactions of Azides - Substitution, Reduction, Rearrangements"
    • Source: Master Organic Chemistry
    • URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Azido-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Warning: High-Energy Energetic Material As a Senior Application Scientist, I must first contextualize the hazard. 2-Azido-3-fluorobenzonitrile (CAS: 886498-87-9) is not a standard reagent; it is a high-energy organic azide.

The "Rule of Six" Analysis: Safety with organic azides is often dictated by the Carbon-to-Nitrogen (C/N) ratio.[1][2] Stable azides typically require a ratio of


.
  • Formula:

    
    
    
  • Carbon Count: 7

  • Nitrogen Count: 4

  • Ratio:

    
    
    

Part 2: PPE Stratification & Engineering Controls

You cannot rely on a generic "lab coat and glasses" approach. Protection must be stratified by the scale of operation.[4]

PPE Decision Matrix
Component Standard Scale (< 500 mg) Scale-Up (> 500 mg) or Pure Solid Handling Rationale
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face Shield Goggles seal against vapors/dust; Face shield deflects blast fragmentation.[1]
Hand Protection Double Nitrile (0.11 mm min)Silver Shield™ (Laminate) liner under NitrileNitriles degrade under prolonged exposure to organic solvents; Laminates resist permeation of toxic azide solutions.[1]
Body Protection Flame-Resistant (FR) Lab CoatFR Lab Coat + Chemical Apron Standard cotton coats absorb liquids; aprons provide an impervious barrier.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if solid is fine powder)Inhalation of dust causes rapid hypotension (azide "headache").[1]
Visualizing the Safety Hierarchy

PPE_Hierarchy Risk Hazard Assessment: C/N Ratio = 1.75 Sub500 Small Scale (<500mg) Risk->Sub500 Routine Plus500 Large Scale (>500mg) Risk->Plus500 High Risk Gear1 Double Nitrile Gloves Splash Goggles Blast Shield (Optional) Sub500->Gear1 Gear2 Laminate (Silver Shield) Gloves Face Shield + Goggles Mandatory Blast Shield Anti-Static Mat Plus500->Gear2

Figure 1: PPE Selection Logic based on operational scale and intrinsic hazard.

Part 3: Operational Handling Protocol

This section details the "How." These steps are non-negotiable to prevent detonation and exposure.

The "No Metal" Rule (Weighing & Transfer)[5][6]
  • Hazard: Organic azides react with transition metals (Copper, Lead, Iron) to form heavy metal azides, which are primary explosives (extremely shock-sensitive).[1]

  • Protocol:

    • NEVER use metal spatulas.[4][5] Use Teflon, Polypropylene, or Ceramic spatulas only.

    • NEVER use syringes with metal needles for stock solutions if avoidable (use glass pipettes or Teflon-tipped plungers).

    • Check: Ensure the balance draft shield is clean of rust or metal filings.

Solvent Selection (The Halogen Ban)
  • Hazard: Azides react with halogenated solvents (Dichloromethane, Chloroform) to form Di- and Tri-azidomethane .[1][2][6] These byproducts are highly unstable explosives, more dangerous than the starting material.

  • Protocol:

    • BANNED: Dichloromethane (DCM), Chloroform (

      
      ), Dichloroethane.[1]
      
    • APPROVED: Ethyl Acetate, Toluene, Acetonitrile, DMF.

Reaction Setup
  • Shielding: All reactions must be performed behind a weighted blast shield.

  • Glassware: Inspect for star cracks. Do not use ground glass joints if possible (friction hazard); use Teflon sleeves or clamped O-ring joints.

  • Light: Protect reaction vessels from direct light (wrap in foil), as azides are photolabile.

Handling Workflow Diagram

Handling_Protocol Start Start: Solid Reagent Weigh Weighing (Ceramic/Plastic Spatula ONLY) Start->Weigh Anti-Static Solvent Dissolution (NO Halogenated Solvents) Weigh->Solvent Avoid DCM React Reaction (Behind Blast Shield) Solvent->React Shielding Waste Waste Stream (Quench Required) React->Waste Do NOT concentrate to dryness

Figure 2: Operational workflow emphasizing critical safety checkpoints.

Part 4: Emergency Response & Decontamination

Spill Response
  • Evacuate: If spill is >1g, evacuate the lab immediately.

  • Isolate: Do not attempt to wipe up dry solid (friction risk).

  • Wet Method: Gently cover the spill with a paper towel soaked in pH 10 buffer or dilute NaOH. This prevents dust formation and keeps the azide in solution (avoiding volatile

    
    ).
    
  • Destruction: Apply the quenching solution (see below) to the towel in situ if safe, or transfer wet towel to a waste pail containing the quench solution.

Exposure First Aid
  • Inhalation: Remove to fresh air. Oxygen may be required.[7] Symptoms: "Azide headache," hypotension, palpitations.

  • Skin: Wash with soap and water for 15 minutes.[7] Do not use acidic neutralizers (generates

    
     gas).
    

Part 5: Waste Disposal & Quenching Protocol

CRITICAL: Never dispose of active organic azides in the general waste stream. They can accumulate and detonate.[7] You must chemically degrade (quench) them first.

The Nitrous Acid Quench Method

This method converts the azide group (


) into benign Nitrogen gas (

) and Nitrous Oxide (

).[1]

Reagents:

  • 20% Sodium Nitrite (

    
    ) solution.[5]
    
  • 20% Sulfuric Acid (

    
    ) solution.[5]
    

Step-by-Step Procedure:

  • Setup: Perform in a fume hood.

  • Dissolve: Dissolve the azide waste in a non-halogenated solvent (e.g., Acetone or Water).

  • Add Nitrite: Add excess 20% Sodium Nitrite solution with stirring.[5]

  • Acidify (SLOWLY): Slowly add 20%

    
    .
    
    • Note: The order is vital.[5] Adding acid before nitrite generates Hydrazoic Acid (

      
      )—a deadly gas.[1]
      
    • Observation: Evolution of gas (

      
      ) indicates decomposition.
      
  • Test: Use Starch-Iodide paper. A blue color confirms excess Nitrous Acid (successful quench condition).

  • Disposal: Neutralize the final solution to pH 7 with NaOH and dispose of as aqueous chemical waste.

Disposal Logic Diagram

Disposal_Logic Waste Azide Waste Step1 1. Add 20% Sodium Nitrite (NaNO2) Waste->Step1 Step2 2. SLOWLY add 20% H2SO4 Step1->Step2 Order is Critical! Check Check: Starch-Iodide Paper Blue? Step2->Check Safe Neutralize & Dispose Check->Safe Yes Retry Add more NaNO2 Check->Retry No Retry->Step2

Figure 3: Step-by-step chemical quenching logic for azide disposal.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. [Link] (Referenced for "Rule of Six" and metal incompatibility).[1]

  • University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet: Organic Azides. [Link] (Referenced for halogenated solvent hazards).[1]

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5] Angewandte Chemie International Edition, 44(32), 5188–5240. (Authoritative review on azide stability and synthesis).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.